4-Epioxytetracycline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMIVZYSDULZ-DVJPNYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873793 | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-58-7 | |
| Record name | 4-Epioxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Epioxytetracycline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Epioxytetracycline is a stereoisomer of the broad-spectrum antibiotic oxytetracycline. It is primarily known as a less active degradation product formed through the epimerization of the C4-dimethylamino group of the parent compound. This technical guide provides a comprehensive overview of the discovery, formation, and chemical synthesis related to this compound. A significant focus is placed on the modern synthetic strategies for the tetracycline core, which represent the pinnacle of synthetic organic chemistry in this field. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers in drug discovery and development.
Discovery and Significance
The "discovery" of this compound is intrinsically linked to the study of the stability and degradation of oxytetracycline. Rather than a singular discovery event, it was identified over time as a common, less biologically active isomer that forms spontaneously in solutions of tetracyclines, particularly under acidic to neutral pH conditions[1][2]. The epimerization at the C4 position leads to a significant reduction in antibacterial activity[1]. This understanding was crucial for the pharmaceutical industry in developing stable formulations of tetracycline antibiotics. This compound now serves as an important reference standard in stability studies of oxytetracycline and for monitoring its degradation pathways[1].
The key structural difference between oxytetracycline and this compound lies in the stereochemistry of the dimethylamino group at the C4 position of the tetracyclic ring system. This seemingly minor change dramatically impacts the molecule's ability to bind to the bacterial 30S ribosomal subunit, the target for its antibiotic action[1].
Formation of this compound from Oxytetracycline (Epimerization)
The primary route to this compound is through the epimerization of oxytetracycline. This process is a reversible chemical equilibrium that is influenced by pH and temperature.
Mechanism of Epimerization
The epimerization at the C4 position of tetracyclines occurs in solution. Under acidic to neutral conditions, the hydrogen at the C4 position is abstracted, leading to the formation of an enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of the original stereoisomer and its C4-epimer. Over time, an equilibrium is established between the active drug and its less active epimer.
Caption: Epimerization of Oxytetracycline to this compound via an Enolate Intermediate.
Chemical Synthesis of the Tetracycline Core
While this compound is not typically a target for total synthesis due to its low activity, the synthesis of the tetracycline scaffold is a landmark achievement in organic chemistry. Early linear syntheses, such as Woodward's synthesis of sancycline, were lengthy and low-yielding. Modern approaches, pioneered by Myers and his group, employ a convergent strategy, which is more efficient for generating a wide variety of tetracycline analogs.
The Myers synthesis is a powerful platform for the creation of new tetracycline antibiotics and relies on a key Michael-Claisen condensation reaction to construct the C-ring of the tetracycline core.
The Myers Convergent Synthesis Strategy
The general strategy involves the synthesis of two key precursors: an AB-ring precursor and a D-ring precursor. These are then coupled in a highly stereocontrolled Michael-Claisen condensation to form the tetracyclic core, which is subsequently deprotected to yield the final tetracycline analog.
Caption: Convergent Synthesis of Tetracyclines via Michael-Claisen Condensation.
Experimental Protocols
Protocol for the Formation and Isolation of this compound from Oxytetracycline
This protocol describes the conditions for promoting the epimerization of oxytetracycline and a general method for its isolation.
Materials:
-
Oxytetracycline hydrochloride
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Epimerization:
-
Prepare a 1 mg/mL solution of oxytetracycline hydrochloride in deionized water.
-
Adjust the pH of the solution to approximately 4.5 using dilute HCl or NaOH.
-
Store the solution at room temperature, protected from light, for 24-48 hours to allow for epimerization to occur. The progress of the reaction can be monitored by analytical HPLC.
-
-
Isolation and Purification:
-
The resulting solution containing a mixture of oxytetracycline and this compound is subjected to preparative HPLC.
-
A typical mobile phase for separation is a gradient of acetonitrile and water with 0.1% formic acid.
-
Collect the fraction corresponding to the this compound peak.
-
The collected fraction is then lyophilized to obtain this compound as a solid.
-
General Protocol for the Michael-Claisen Condensation in Tetracycline Synthesis (Myers' Method)
This protocol outlines the key coupling step in the Myers synthesis of tetracyclines.
Materials:
-
AB-ring enone precursor
-
D-ring precursor
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable base
-
Anhydrous conditions (inert atmosphere, e.g., argon or nitrogen)
Procedure:
-
Anion Formation:
-
Under an inert atmosphere, dissolve the D-ring precursor in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the D-ring precursor solution to generate the corresponding anion.
-
-
Michael Addition:
-
In a separate flame-dried flask, dissolve the AB-ring enone precursor in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the D-ring anion to the AB-ring enone solution via cannula.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the Michael addition to occur.
-
-
Claisen Cyclization:
-
Gradually warm the reaction mixture to a higher temperature (e.g., 0 °C or room temperature) to initiate the intramolecular Claisen condensation.
-
Monitor the reaction by thin-layer chromatography (TLC) or analytical HPLC until completion.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected tetracyclic core.
-
Quantitative Data
| Parameter | Value | Reference |
| This compound Physical Properties | ||
| Molecular Formula | C22H24N2O9 | |
| Molecular Weight | 460.43 g/mol | |
| Appearance | Greenish-beige to brownish powder | |
| Biological Activity | ||
| Antibacterial Activity vs. Oxytetracycline | Significantly lower | |
| Myers Synthesis Yields (Example) | ||
| Michael-Claisen Condensation | ~80-90% | |
| Deprotection Steps | ~85% | |
| Overall Yield (Convergent) | Significantly higher than linear synthesis |
Signaling Pathways and Mechanism of Action
Tetracyclines, including oxytetracycline, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. The altered stereochemistry at the C4 position in this compound is thought to disrupt the key interactions required for high-affinity binding to the 30S ribosome, thus accounting for its reduced antibiotic activity.
Caption: Mechanism of Action of Tetracycline Antibiotics.
Conclusion
This compound, while not a therapeutically useful compound itself, is of significant importance in the study of tetracycline antibiotics. Its formation through epimerization highlights the chemical instability of this class of drugs and underscores the need for careful formulation and storage. The advances in the total synthesis of the tetracycline core, particularly the convergent strategies developed in recent years, have opened up new avenues for the discovery of novel tetracycline analogs with improved properties, including activity against resistant bacterial strains. The detailed protocols and data presented in this guide are intended to aid researchers in their efforts to understand and expand upon the rich chemistry and biology of tetracycline antibiotics.
References
An In-depth Technical Guide to 4-Epioxytetracycline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epioxytetracycline is a tetracycline antibiotic and a significant stereoisomer of oxytetracycline. As an epimer, it differs from the parent compound in the stereochemical configuration at the fourth carbon position. This structural alteration has profound implications for its biological activity, rendering it substantially less potent as an antibacterial agent. Despite its reduced antibiotic efficacy, this compound is a crucial compound of study for researchers and professionals in drug development and food safety. Its presence as a common degradation product in oxytetracycline formulations necessitates reliable methods for its detection and quantification to ensure the quality, stability, and safety of pharmaceutical products and food commodities. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure
The chemical structure of this compound is foundational to understanding its properties and biological interactions. The IUPAC name for this compound is (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide.[1]
References
4-Epioxytetracycline: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epioxytetracycline is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic oxytetracycline. Formed via the epimerization of the C4-dimethylamino group, this transformation results in a significant loss of antibacterial efficacy. This technical guide delves into the core mechanism of action, or lack thereof, of this compound, contrasting it with its parent compound. Through a review of available data and presentation of relevant experimental protocols, this document elucidates the structural changes that lead to its diminished biological activity, primarily its inability to inhibit bacterial protein synthesis.
Introduction: The Significance of Stereochemistry in Tetracycline Activity
Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] This interaction is highly specific and dependent on the three-dimensional conformation of the antibiotic molecule. This compound is an epimer of oxytetracycline, meaning it differs only in the stereochemical configuration at the C4 position.[3] This seemingly minor structural alteration has profound implications for its biological activity, rendering it largely inactive as an antibiotic.[1][3] Understanding the mechanism behind this loss of activity is crucial for drug development, stability studies of tetracycline preparations, and comprehending the structure-activity relationships of this important class of antibiotics.
The Inactivation Pathway: From Oxytetracycline to this compound
The primary mechanism of action of oxytetracycline involves its entry into the bacterial cell and subsequent binding to the 30S ribosomal subunit. This binding physically blocks the A-site, preventing the attachment of aminoacyl-tRNA and halting the elongation of the polypeptide chain.
The conversion of oxytetracycline to this compound is a chemical process that can occur under certain conditions, such as in solution at neutral to acidic pH. This epimerization alters the spatial arrangement of the dimethylamino group, which is critical for the molecule's interaction with the ribosome.
Figure 1: Epimerization of Oxytetracycline to this compound.
Core Mechanism of Action: A Loss of Function
The central tenet of this compound's mechanism is its inability to effectively inhibit bacterial protein synthesis. While it may compete with oxytetracycline for transport across the cell membrane, once inside the cell, its altered stereochemistry prevents it from binding to the 30S ribosomal subunit with the necessary affinity to block the A-site.
The following diagram illustrates the canonical mechanism of action for active tetracyclines and the point of failure for this compound.
Figure 2: Contrasting mechanisms of Oxytetracycline and this compound.
Quantitative Data: Evidence of Reduced Activity
The loss of activity of this compound is quantifiable through microbiological assays. While extensive comparative data is not widely published due to its recognized inactivity, available information indicates a dramatic reduction in potency.
| Compound | Target Organism | Potency Relative to Oxytetracycline | Reference |
| This compound | Staphylococcus aureus | ~5% |
Further research is needed to populate this table with a broader range of microorganisms and specific Minimum Inhibitory Concentration (MIC) values.
Experimental Protocols
Determining the mechanism of action, or lack thereof, for this compound involves a series of in vitro assays. The following are detailed methodologies for key experiments that can be used to compare the activity of this compound to its parent compound, oxytetracycline.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.
Objective: To determine if this compound inhibits protein synthesis in a bacterial cell-free extract.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (e.g., plasmid containing a luciferase or beta-galactosidase reporter gene)
-
Amino acid mixture
-
ATP and GTP
-
Oxytetracycline (positive control)
-
This compound (test compound)
-
Nuclease-free water (negative control)
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, and energy source.
-
Aliquot the master mix into separate reaction tubes.
-
Add oxytetracycline, this compound, or water to the respective tubes at various concentrations.
-
Add the DNA template to each tube to initiate the transcription-translation reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).
-
Calculate the percentage of protein synthesis inhibition for each compound at each concentration relative to the negative control.
Figure 3: Workflow for In Vitro Protein Synthesis Inhibition Assay.
Expected Outcome: Oxytetracycline will show a dose-dependent inhibition of protein synthesis. In contrast, this compound is expected to show little to no inhibition, consistent with previous findings that it does not suppress polyphenylalanine synthesis.
Ribosome Binding Assay (Filter Binding)
This assay determines the ability of a compound to bind to the 30S ribosomal subunit.
Objective: To quantify and compare the binding affinity of this compound and oxytetracycline to the 30S ribosomal subunit.
Materials:
-
Purified E. coli 30S ribosomal subunits
-
Radiolabeled tetracycline (e.g., [³H]-tetracycline) for competition assays, or a method to label the test compounds.
-
Unlabeled oxytetracycline and this compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Incubate a constant amount of 30S ribosomal subunits with a fixed concentration of radiolabeled tetracycline and increasing concentrations of unlabeled oxytetracycline (for standard curve) or this compound (for test).
-
Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C).
-
Rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Wash the filter with cold binding buffer to remove non-specifically bound ligand.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.
-
The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the ribosome. The displacement of the radiolabeled ligand by the unlabeled competitor allows for the determination of the binding affinity (Kd or IC50) of the unlabeled compound.
Figure 4: Workflow for Ribosome Filter Binding Assay.
Expected Outcome: Oxytetracycline will effectively compete with the radiolabeled tetracycline for binding to the 30S subunit, yielding a characteristic competition curve. This compound is expected to be a very poor competitor, indicating a significantly lower binding affinity.
Conclusion
The available evidence strongly indicates that this compound lacks a significant mechanism of antibacterial action. The epimerization at the C4 position fundamentally disrupts the molecule's ability to bind to the bacterial 30S ribosomal subunit, thereby preventing the inhibition of protein synthesis. This loss of a primary molecular target renders it largely inactive as an antibiotic. For researchers and professionals in drug development, this compound serves as a clear example of the critical importance of stereochemistry in drug design and efficacy. Its presence in oxytetracycline preparations is an indicator of degradation and potential loss of therapeutic potency. Future studies could further quantify the minimal residual activity and explore any potential for off-target effects, although current data suggests these are negligible.
References
In-Depth Technical Guide: The Biological Activity of 4-Epioxytetracycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epioxytetracycline is a prominent degradation product and epimer of the broad-spectrum antibiotic oxytetracycline. Its formation, primarily occurring in acidic to neutral aqueous solutions, results in a significant reduction in direct antibacterial potency. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound. It consolidates available quantitative data on its antibacterial spectrum, delves into its potential off-target effects, and presents detailed experimental protocols for its characterization. Furthermore, this guide illustrates the established mechanism of action for the parent tetracycline class and explores potential, indirect signaling pathway interactions, offering a critical resource for researchers in pharmacology, microbiology, and drug development.
Introduction
Tetracycline antibiotics have long been a cornerstone in the treatment of various bacterial infections. Their efficacy is intrinsically linked to their chemical stability. Oxytetracycline, a widely used member of this class, is known to undergo epimerization at the C4 position, leading to the formation of this compound. This structural alteration has been consistently associated with a marked decrease in antibacterial activity[1]. While often considered an inactive metabolite, emerging research suggests that this compound may possess other biological activities that warrant further investigation. This guide aims to provide a detailed technical overview of the biological profile of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing pertinent biological pathways.
Antibacterial Activity
The primary biological characteristic of this compound is its significantly reduced antibacterial potency compared to its parent compound, oxytetracycline. While comprehensive minimum inhibitory concentration (MIC) data for this compound against a wide array of bacterial species is limited in publicly accessible literature, existing evidence consistently points to a substantial loss of activity.
One study reports that this compound exhibits only approximately 5% of the potency of oxytetracycline against Staphylococcus aureus[2]. This reduction in activity is a critical consideration in the stability and formulation of oxytetracycline-based pharmaceutical products.
Table 1: Comparative Antibacterial Potency
| Compound | Target Organism | Potency Relative to Oxytetracycline |
| This compound | Staphylococcus aureus | ~5%[2] |
Note: The data presented is based on limited available studies. Further research is required to establish a comprehensive MIC profile of this compound against a broader panel of clinically relevant bacteria.
Mechanism of Action: A Tale of Two Epimers
The antibacterial action of tetracyclines, including oxytetracycline, is well-established. They are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria. This binding physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth[3][4].
Interestingly, while this compound can compete with oxytetracycline for penetration through the bacterial cell membrane, it does not appear to inhibit protein synthesis directly. In an acellular model system, this compound did not suppress the synthesis of polyphenylalanine, a key indicator of protein synthesis inhibition. This suggests that the stereochemical change at the C4 position critically impairs its ability to bind effectively to the ribosomal target.
Cytotoxicity and Off-Target Effects
While its direct antibacterial activity is diminished, this compound is not biologically inert. Studies have begun to explore its effects on eukaryotic cells and systems.
In Vitro Cytotoxicity
Effects on Gut Microbiota and Metabolomics
A study in Wistar rats demonstrated that oral administration of this compound can alter the gut microbiota and affect blood metabolomics. At doses of 5.0 and 50.0 mg/kg, an increase in the relative abundance of Actinobacteria, specifically Bifidobacteriaceae, was observed. The study also noted changes in lipid metabolism, with an increased synthesis of lysophosphatidylcholines and a decrease in other metabolites like diacylglycerol and sphingomyelin. These findings suggest that even with reduced antibacterial potency, this compound can exert biological effects within a host system.
Potential Modulation of Inflammatory Pathways
While no direct evidence links this compound to specific signaling pathways, other tetracycline derivatives, such as doxycycline and minocycline, have been shown to possess anti-inflammatory properties. These effects are, in part, attributed to their ability to modulate key inflammatory signaling cascades, including the NF-κB and MAPK pathways. Tetracyclines can inhibit the activation of NF-κB, a central regulator of the inflammatory response, at multiple points in its activation cascade. Given the structural similarity, it is plausible that this compound could retain some of these immunomodulatory activities, though this remains an area for future investigation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of this compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
In the first column of a 96-well plate, add a defined volume of CAMHB containing twice the highest desired concentration of this compound.
-
Add an equal volume of CAMHB to the remaining wells.
-
Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well, resulting in the final desired bacterial concentration and antibiotic concentrations.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Assessment of Cytotoxicity using the MTT Assay
This protocol describes a common method for evaluating the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
This compound, while possessing significantly diminished direct antibacterial activity compared to its parent compound oxytetracycline, is not a biologically inert molecule. Its ability to influence gut microbiota and metabolomics suggests subtle, yet potentially significant, host-interactive properties. The lack of comprehensive quantitative data on its antibacterial spectrum and cytotoxicity highlights a gap in the current understanding of this compound. Future research should focus on generating robust MIC and IC50 datasets to fully characterize its biological profile. Furthermore, exploring its potential immunomodulatory effects, particularly on inflammatory signaling pathways, could unveil novel therapeutic applications for this and other tetracycline derivatives beyond their traditional antibiotic roles. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations.
References
- 1. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Formation of 4-Epioxytetracycline from Tetracycline Antibiotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 4-epioxytetracycline, a critical degradation product of tetracycline antibiotics. Understanding the mechanisms, influencing factors, and analytical methodologies for this transformation is paramount for ensuring the quality, stability, and safety of tetracycline-based pharmaceutical products.
Introduction to Tetracycline Epimerization
Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are susceptible to degradation under various conditions, leading to the formation of several related substances. One of the most significant degradation pathways is epimerization at the C4 position of the tetracycline molecule. This reversible reaction results in the formation of 4-epimers, which exhibit significantly reduced antibacterial activity and can, in some cases, have increased toxicity.
Specifically, this guide focuses on the formation of this compound, which is the C4 epimer of oxytetracycline, a prominent member of the tetracycline family. While tetracycline itself epimerizes to form 4-epitetracycline, the formation of this compound proceeds from the epimerization of oxytetracycline.
Chemical Transformation Pathways
The primary pathway for the formation of this compound is the reversible epimerization of the parent drug, oxytetracycline. This process is influenced by several factors, most notably pH and temperature. The transformation involves a change in the stereochemistry at the C4 position, where the dimethylamino group is located.
Below are diagrams illustrating the epimerization of both tetracycline and oxytetracycline.
Quantitative Data on Tetracycline Degradation and Epimerization
The rate and extent of tetracycline and oxytetracycline degradation, including epimerization, are influenced by various factors. The following tables summarize quantitative data from several studies.
Table 1: Degradation of Oxytetracycline under Different Storage Conditions
| Reconstitution Solution | Temperature (°C) | Light Condition | Decrease in Oxytetracycline Concentration after 24h (%) |
| Sodium Chloride 0.9% | 40 | With Light | 25.3 |
| Sodium Chloride 0.9% | 5 | Without Light | 8.1 |
| Dextrose 5% | 40 | With Light | 21.2 |
| Dextrose 5% | 5 | Without Light | 6.5 |
| Sodium Chloride 0.9% + Dextrose 5% | 40 | With Light | 28.9 |
| Sodium Chloride 0.9% + Dextrose 5% | 5 | Without Light | 10.2 |
| Ringer's Solution | 40 | With Light | 27.4 |
| Ringer's Solution | 5 | Without Light | 9.3 |
Data synthesized from a study on the stability of oxytetracycline injections[1].
Table 2: Kinetic Data for Tetracycline Epimerization
| pH | Buffer | Temperature (°C) | Rate of Epimerization | Maximum 4-Epimer Level at Equilibrium (%) |
| 3.2 | Phosphate/Citrate | 23 | Highest | 55 |
| 4.0 | Phosphate/Citrate | 23 | High | - |
| 5.0 | Phosphate/Citrate | 23 | High | - |
This table summarizes findings on the kinetics of tetracycline C4 epimerization, indicating that the reaction follows first-order reversible kinetics and is pH-dependent[2].
Table 3: Analytical Method Performance for Oxytetracycline and this compound
| Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Oxytetracycline | Calf Muscle | 47-56 | 0.8 - 48.2 ng/g | Half the MRL (50 ng/g) |
| This compound | Calf Muscle | 52-62 | 0.8 - 48.2 ng/g | Half the MRL (50 ng/g) |
| Oxytetracycline | Sow Milk | 95.7-103.1 | 2 µg/L | 5 µg/L |
| This compound | Sow Milk | 97-103.3 | 2 µg/L | 5 µg/L |
This data is compiled from studies on the quantitative analysis of oxytetracycline and its 4-epimer in biological matrices[3][4]. MRL stands for Maximum Residue Limit.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation and analysis of this compound.
Forced Degradation Study of Oxytetracycline
This protocol is designed to induce the formation of degradation products, including this compound, under controlled stress conditions.
Objective: To investigate the stability of oxytetracycline and identify its degradation products under hydrolytic (acidic and basic), oxidative, and thermal stress.
Materials:
-
Oxytetracycline hydrochloride reference standard
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (10 mL)
-
pH meter
-
Water bath or oven
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of oxytetracycline hydrochloride in a suitable solvent (e.g., 0.01 M HCl) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a 10 mL volumetric flask, add a specific volume of the stock solution.
-
Add 0.1 N HCl to the flask.
-
Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.
-
Neutralize the aliquots with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a 10 mL volumetric flask, add a specific volume of the stock solution.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of oxytetracycline hydrochloride in an oven at a specific temperature (e.g., 80°C) for a defined period.
-
Alternatively, heat a solution of oxytetracycline in a neutral solvent (e.g., water or methanol) at a specific temperature.
-
At each time point, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating oxytetracycline from its degradation products, including this compound.
HPLC Method for the Simultaneous Determination of Oxytetracycline and this compound
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of oxytetracycline and its C4 epimer.
Chromatographic Conditions:
-
Column: C18 or a polymer-based reversed-phase column (e.g., PLRP-S).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of:
-
Aqueous phase: 0.01 M oxalic acid, often with a small percentage of formic acid or another modifier.
-
Organic phase: Acetonitrile and/or methanol.
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and resolution between the epimers.
-
Detection: UV detection at approximately 355 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of oxytetracycline and this compound reference standards in a suitable solvent (e.g., methanol or 0.01 M HCl). Prepare working standards by diluting the stock solutions with the mobile phase to a range of concentrations covering the expected sample concentrations.
-
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., pharmaceutical formulation, biological fluid). A typical procedure for a solid dosage form involves:
-
Accurately weigh and powder the tablets.
-
Dissolve a known amount of the powder in a suitable solvent (e.g., 0.01 M HCl) with the aid of sonication.
-
Filter the solution through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Epioxytetracycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of 4-epioxytetracycline, an isomer and significant metabolite of the broad-spectrum antibiotic oxytetracycline. Due to a scarcity of direct toxicological studies on this compound, this profile is primarily based on the extensive data available for the parent compound, oxytetracycline, with specific findings on this compound integrated where available. This document summarizes key toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies for key studies are provided, and relevant biological pathways and experimental workflows are visualized. All quantitative data are presented in structured tables for ease of reference and comparison.
Introduction
This compound is a stereoisomer of oxytetracycline, formed by the epimerization of the dimethylamino group at the C4 position. This transformation can occur during manufacturing, storage, or metabolism. While often considered an impurity or metabolite, its distinct stereochemistry warrants a separate toxicological evaluation. However, dedicated toxicological studies on this compound are limited. Therefore, this guide leverages the comprehensive toxicological data of oxytetracycline as a primary reference, supplemented by a study investigating the specific effects of this compound on gut microbiota and metabolomics in rats.
General Toxicity and Mechanism of Action
The primary mechanism of action for tetracyclines, including oxytetracycline and presumably this compound, is the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which ultimately halts the elongation of peptide chains.[1][2][3][4][5] While highly selective for bacterial ribosomes, at high concentrations, tetracyclines can also affect mitochondrial protein synthesis in eukaryotes, which may contribute to their toxicity. Some studies also suggest that tetracyclines can induce oxidative stress, leading to cellular damage.
Quantitative Toxicological Data (Oxytetracycline)
The following tables summarize the quantitative toxicological data for oxytetracycline, which serves as the primary reference for assessing the toxicity of this compound.
Table 1: Acute Toxicity of Oxytetracycline
| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat | - | Oral | 4800 - 5063 | |
| Mouse | M&F | Oral | >5200 | |
| Mouse | - | Oral | 2240 - 7200 | |
| Mouse | M&F | Intraperitoneal | 285 - 420 | |
| Mouse | M&F | Intravenous | 192 |
Table 2: Subchronic and Chronic Oral Toxicity of Oxytetracycline
| Species | Duration | Dose Levels | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | 13 weeks | Diets containing 0, 3100, 6300, 12500, 25000, or 50000 ppm | Not clearly established | Minimal periacinar fatty metamorphosis in the liver of males at all doses. | |
| Mouse | 13 weeks | Diets containing 0, 3100, 6300, 12500, 25000, or 50000 ppm | ~1850 | Decreased body weights at 3750 and 7500 mg/kg bw/day. | |
| Dog | 1 year | Diets containing 0, 5, or 10 g/kg | 250 | Degenerative changes in the germinal epithelium of the testes at the high dose (not confirmed in a second study). | |
| Rat | 2 years | Diets containing 0, 25000, or 50000 ppm | >2000 (equivalent) | Equivocal evidence of carcinogenicity (phaeochromocytomas in males, pituitary adenomas in females). | |
| Mouse | 2 years | Diets containing 0, 6300, or 12500 ppm | 1372 (equivalent) | No evidence of carcinogenicity. |
Table 3: Genotoxicity of Oxytetracycline
| Test System | Test Object | Concentration/Dose | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 1 µ g/plate | With and without S9 | Negative | |
| Mouse Lymphoma Assay | L5178Y/TK+/- cells | 12.5 - 800 µg/mL | With and without S9 | Not specified | |
| Host-Mediated Assay | S. typhimurium G46 in mice | Not specified | In vivo | Negative (mutagenic in combination with nitrite) | |
| Micronucleus Test | Mouse bone marrow | 2 x 50 to 2 x 500 mg/kg (p.o.) | In vivo | Positive (significant increase in micronuclei) | |
| In vitro DNA damage | Human PBMCs | Not specified | N/A | Positive (activation of ATM and p53, phosphorylation of H2AX) |
Table 4: Reproductive and Developmental Toxicity of Oxytetracycline
| Species | Study Type | Dosing Period | Dose Levels (mg/kg bw/day) | Key Findings | Reference |
| Rat | 2-Generation Reproduction | - | 360 ppm in diet (~18 mg/kg bw/day) | No effects on reproductive performance. | |
| Rat | Developmental | Gestation days 6-15 | 1200, 1350, 1500 (gavage) | Maternal toxicity, increased mortality, reduced fetal body weight. No increase in malformations. | |
| Mouse | Developmental | Gestation days 6-15 | 1325, 1670, 2100 (gavage) | Maternal toxicity at the highest dose, reduced fetal body weight. No increase in malformations. |
Biological Effects of this compound
A study in Wistar rats investigated the impact of repeated oral exposure to this compound. The findings from this study are summarized below.
Table 5: Effects of this compound in Wistar Rats
| Duration | Dose Levels (mg/kg bw/day) | Key Findings | Reference |
| 15 days | 0.5, 5.0, 50.0 | - Altered gut microbiota, with an increased relative abundance of Actinobacteria (specifically Bifidobacteriaceae) at 5.0 and 50.0 mg/kg. - Disrupted blood metabolomics, including increased synthesis of lysophosphatidylcholines and decreased levels of diacylglycerol, sphingomyelin, triacylglycerol, and phosphatidylglycerol. - Accumulation of residual this compound in blood and urine, even after cessation of administration. |
Experimental Protocols
The following sections describe the methodologies for key toxicological experiments, based on OECD guidelines, which are standard for the toxicological evaluation of substances like oxytetracycline.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This study provides information on the hazardous properties of a substance following a single oral dose.
-
Test System: Typically young adult female rats.
-
Principle: A stepwise procedure is used with a limited number of animals at each of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg). The endpoint is the identification of a dose that causes evident toxicity but not mortality.
-
Procedure:
-
A sighting study is performed with single animals to determine the appropriate starting dose for the main study.
-
In the main study, a group of five female animals is dosed at the selected starting level.
-
The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
All animals are subjected to a gross necropsy at the end of the observation period.
-
-
Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).
Subchronic Oral Toxicity - 90-Day Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.
-
Test System: Typically Wistar or Sprague-Dawley rats.
-
Principle: The test substance is administered daily in graduated doses to several groups of animals for 90 days.
-
Procedure:
-
At least three dose groups and a control group are used, with at least 10 males and 10 females per group.
-
The substance is administered orally, typically via the diet, drinking water, or gavage.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross lesions in other groups.
-
-
Data Analysis: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan).
-
Principle: The test detects mutations that revert the existing mutation in the bacteria, restoring their ability to synthesize the essential amino acid and thus grow on a minimal medium.
-
Procedure:
-
The test substance is tested with and without a metabolic activation system (S9 mix from rat liver).
-
Two methods can be used: the plate incorporation method or the pre-incubation method.
-
In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal agar plates.
-
In the pre-incubation method, the bacteria, test substance, and S9 mix are incubated together before being mixed with top agar and plated.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This assay detects chromosomal damage in mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Principle: The test identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without a metabolic activation system (S9 mix).
-
Treatment is typically for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (1.5-2 normal cell cycles).
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one mitosis.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
-
Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Reproductive and Developmental Toxicity Studies (OECD Guidelines 414, 416)
These studies assess the potential for adverse effects on reproductive function and the development of offspring.
-
Prenatal Developmental Toxicity Study (OECD 414):
-
Test System: Typically pregnant rats and rabbits.
-
Procedure: The test substance is administered to pregnant females during the period of organogenesis. Dams are euthanized just prior to parturition, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Two-Generation Reproduction Toxicity Study (OECD 416):
-
Test System: Typically rats.
-
Procedure: The substance is administered to the parental (P) generation for a period before mating, during mating, gestation, and lactation. The F1 generation is also exposed to the substance from weaning through to maturity and the production of an F2 generation.
-
Endpoints: Effects on fertility, reproductive performance, and offspring viability, growth, and development are evaluated.
-
Conclusion
The toxicological profile of this compound is largely inferred from the extensive data available for its parent compound, oxytetracycline. Oxytetracycline exhibits low acute toxicity. Subchronic and chronic studies in rodents have identified the liver as a potential target organ, and there is equivocal evidence of carcinogenicity at high doses in rats. Oxytetracycline is not mutagenic in the Ames test but has shown evidence of genotoxicity in some in vivo and in vitro mammalian cell assays. Developmental toxicity studies indicate maternal and fetal toxicity at high doses, but no teratogenicity.
Direct studies on this compound are limited but suggest that it can alter the gut microbiome and blood metabolome in rats after repeated exposure, indicating biological activity. The interconversion between oxytetracycline and this compound in biological systems is an important consideration for risk assessment. Further research is warranted to fully characterize the toxicological profile of this compound and to understand the toxicological implications of its formation from and potential reversion to oxytetracycline. This guide serves as a foundational resource for researchers and professionals involved in the development and safety assessment of tetracycline-based drugs.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry and Epimerization of 4-Epioxytetracycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 4-epioxytetracycline, its formation via epimerization from the parent antibiotic, oxytetracycline, and the critical factors influencing this transformation. Detailed analytical methodologies for the separation and quantification of these compounds are also presented.
Introduction: The Significance of C4 Epimerization
Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are susceptible to chemical transformations that can impact their efficacy and safety. One of the most significant of these is the epimerization at the C4 position of the tetracyclic nucleus. This reversible reaction leads to the formation of 4-epimers, which exhibit significantly reduced antibacterial activity compared to their parent compounds. For oxytetracycline, this process yields this compound. The presence of this compound is a critical quality attribute in pharmaceutical formulations and a key consideration in stability studies, as its formation represents a degradation pathway for the active pharmaceutical ingredient. Understanding the stereochemistry and the kinetics of this epimerization is paramount for the development of stable tetracycline-based drug products.
Stereochemistry of Oxytetracycline and this compound
The biological activity of tetracyclines is intrinsically linked to their specific stereochemical configuration. The tetracyclic core of oxytetracycline contains multiple chiral centers. The key stereochemical feature that distinguishes oxytetracycline from its epimer is the orientation of the dimethylamino group at the C4 position. In the biologically active form, oxytetracycline, this group is in the alpha-configuration. Through epimerization, this configuration inverts to the beta-position, resulting in the formation of this compound. This seemingly minor change in the three-dimensional structure of the molecule drastically reduces its ability to bind to the bacterial 30S ribosomal subunit, the primary mechanism of action for tetracycline antibiotics, thereby diminishing its antibacterial potency.
The Mechanism and Kinetics of Epimerization
The epimerization of tetracyclines at the C4 position is a reversible, first-order reaction that is catalyzed by both acid and base.[1][2] The process is understood to proceed through an enol intermediate. The acidic or basic conditions facilitate the removal of the proton at the C4 position, leading to the formation of a planar enol. Reprotonation can then occur from either face of the enol, resulting in either the original stereoisomer or its C4 epimer.
The rate of epimerization and the position of the equilibrium are highly dependent on the pH of the solution. The reaction is most rapid in the pH range of approximately 2 to 6.[2] Under more strongly acidic or basic conditions, the rate of epimerization becomes significantly slower.[2] The presence of certain buffer species, such as phosphate and citrate ions, has been shown to catalyze and increase the rate of C4 epimerization.[1]
The equilibrium between oxytetracycline and this compound does not favor one epimer exclusively. For tetracycline, a maximum C4 epimer level of 55% at equilibrium has been observed at a pH of 3.2.
Below is a diagram illustrating the epimerization equilibrium.
Caption: Reversible epimerization of oxytetracycline at the C4 position.
Factors Influencing Epimerization
Several factors can influence the rate and extent of this compound formation. A thorough understanding of these is crucial for formulation development and stability testing.
| Factor | Effect on Epimerization | References |
| pH | The rate of epimerization is maximal in the pH range of 2-6. At a pH of 3.2, the equilibrium mixture contains approximately 55% of the 4-epimer for tetracycline. | |
| Temperature | Increased temperature generally accelerates the rate of epimerization, as with most chemical reactions. | |
| Buffer Ions | Phosphate and citrate ions have been shown to catalyze the epimerization reaction, increasing its rate significantly compared to in distilled water. | |
| Metal Ions | Divalent and trivalent metal ions can form chelates with tetracyclines, which may influence their stability and epimerization kinetics. The specific effect can vary depending on the metal ion. | |
| Solvent | The composition of the solvent system can affect the rate of epimerization. |
Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for monitoring the levels of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with UV or mass spectrometry (MS) detection.
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC methods have been developed for the separation of oxytetracycline and this compound. Key to a successful separation is the careful selection of the stationary phase, mobile phase composition, and pH.
| Parameter | Typical Conditions | References |
| Column | Reversed-phase columns such as C8, C18, or polymeric phases (e.g., polystyrene-divinylbenzene) are commonly used. | |
| Mobile Phase | A mixture of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol) is typically employed. Common buffers include oxalic acid, phosphoric acid, or phosphate buffers. | |
| pH | The mobile phase pH is critical for resolution and is generally maintained in the acidic range (e.g., pH 2-4) to ensure good peak shape and separation. | |
| Detection | UV detection is commonly performed at wavelengths around 280 nm or 355 nm. |
Experimental Protocol: A Representative HPLC Method
The following protocol is a representative example for the analysis of oxytetracycline and this compound.
1. Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in a suitable diluent, such as a solution of 0.1% phosphoric acid.
-
For pharmaceutical formulations, the preparation will depend on the matrix. For solid dosage forms, this may involve dissolution followed by filtration. For complex matrices like animal tissues, a liquid-liquid or solid-phase extraction (SPE) may be necessary. A common extraction buffer is an EDTA-McIlvaine buffer.
2. Chromatographic Conditions:
-
Column: L1 (C18), 3 µm particle size, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to achieve optimal separation from other degradation products. A typical gradient might start with a low percentage of acetonitrile and increase over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
3. System Suitability:
-
A resolution solution containing both oxytetracycline and this compound should be injected to ensure adequate separation between the two peaks.
4. Quantification:
-
Quantification is typically performed using an external standard method with calibration curves prepared from reference standards of oxytetracycline and this compound.
Analytical Workflow
The following diagram outlines a typical workflow for the analysis of this compound.
Caption: A typical workflow for the analysis of this compound.
Conclusion
The epimerization of oxytetracycline to this compound is a critical degradation pathway that significantly impacts the potency of the antibiotic. This process is governed by factors such as pH, temperature, and the presence of certain ions. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemistry, mechanism, and kinetics of this epimerization is essential for developing stable and effective tetracycline-based therapies. Robust and validated analytical methods, primarily HPLC, are indispensable tools for monitoring and controlling the levels of this compound in both drug substances and finished products, ensuring their quality and efficacy.
References
An In-depth Technical Guide to the Solubility of 4-Epioxytetracycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epioxytetracycline is a primary degradation product and epimer of the broad-spectrum antibiotic oxytetracycline. Its presence is a critical parameter in the stability and formulation studies of oxytetracycline-based pharmaceutical products. A thorough understanding of its solubility in various solvent systems is paramount for developing stable formulations, analytical methods, and for assessing its environmental fate. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a workflow for the analytical quantification of this compound.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of common laboratory solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that discrepancies exist in the reported values, particularly for aqueous solubility, which may be attributable to differences in experimental conditions such as temperature and pH.
| Solvent System | Solubility (mg/mL) | Remarks |
| Water | 0.5[1] | Very slightly soluble.[1] |
| Methanol | 0.5[2] | Requires sonication and warming.[2] |
| Dimethyl Sulfoxide (DMSO) | Very slightly soluble[1] | - |
| Ethanol | Soluble | No quantitative data available. |
| Dimethylformamide (DMF) | Soluble | No quantitative data available. |
Note: The epimerization of oxytetracycline to this compound is pH-dependent, with the equilibrium favoring the epimer in acidic to neutral solutions.Consequently, the aqueous solubility of this compound is expected to be influenced by the pH of the medium.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of this compound in a solvent of interest.
Materials
-
This compound (of known purity)
-
Solvent of interest (e.g., purified water, ethanol, phosphate-buffered saline at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the mobile phase used for HPLC analysis to a concentration within the calibration curve range.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the diluted saturated solution is determined using a validated HPLC method.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 355 nm
-
Column Temperature: 30 °C
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Signaling Pathways and Logical Relationships
As this compound is primarily a degradation product, it is not typically associated with specific signaling pathways in the same manner as an active pharmaceutical ingredient. However, its formation is logically related to the degradation of oxytetracycline, which is influenced by environmental factors.
Caption: Relationship between Oxytetracycline and this compound.
References
4-Epioxytetracycline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Epioxytetracycline, an important epimer and degradation product of the broad-spectrum antibiotic, oxytetracycline. This document details its fundamental properties, analytical methodologies for its detection and quantification, and its relationship with the parent compound.
Core Compound Data
This compound is primarily known as a less biologically active isomer of oxytetracycline.[1] Its formation is a critical consideration in the manufacturing, storage, and analysis of oxytetracycline-containing products.
| Property | Value | Source |
| CAS Number | 14206-58-7 | [1] |
| Molecular Formula | C22H24N2O9 | [1] |
| Molecular Weight | 460.43 g/mol | [1] |
| Appearance | Light beige to light brown solid | |
| Solubility | Very slightly soluble in water, methanol, and DMSO | [1] |
Physicochemical and Pharmacokinetic Profile
| Parameter | Description | Source |
| Formation | Forms via reversible epimerization of oxytetracycline at the C4 position, a process influenced by pH (favored in acidic to neutral conditions). | |
| Biological Activity | Exhibits significantly reduced antibiotic activity compared to oxytetracycline. It is reported to have competing properties with oxytetracycline for cell membrane penetration but does not inhibit protein synthesis. | |
| Significance | Considered a primary impurity and degradation product of oxytetracycline. Its presence can indicate the age or improper storage of oxytetracycline preparations. It is often analyzed alongside the parent compound in residue studies. |
Experimental Protocols
Accurate quantification of this compound is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Method 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations
This method is suitable for the routine quality control of oxytetracycline drug products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid) in a suitable ratio (e.g., 25:75 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation:
-
Grind tablets or dissolve the contents of capsules in a known volume of mobile phase.
-
For ointments, perform a solvent extraction using a suitable organic solvent followed by evaporation and reconstitution in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of the working standard solutions.
Method 2: LC-MS/MS Analysis of this compound in Animal-Derived Food Products (e.g., Milk)
This highly sensitive and selective method is ideal for residue analysis in complex biological matrices.
1. Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (and oxytetracycline if analyzed concurrently). For example, a potential transition for this compound could be m/z 461.2 -> 444.2. These transitions should be optimized for the specific instrument.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Sample Preparation (for Milk):
-
To 5 mL of milk, add 10 mL of an extraction solution (e.g., McIlvaine buffer with EDTA).
-
Vortex for 1 minute to mix thoroughly.
-
Add 20 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak. Use a matrix-matched calibration curve for accurate quantification.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
Methodological & Application
Preparation of 4-Epioxytetracycline Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epioxytetracycline is a critical related substance and the C4 epimer of the broad-spectrum antibiotic, oxytetracycline. As a primary degradation product, its presence and quantity in oxytetracycline drug substances and products are strictly monitored to ensure safety and efficacy. The United States Pharmacopeia (USP) and other international pharmacopeias mandate the monitoring of this impurity.[1] Consequently, a highly purified this compound analytical standard is essential for method development, validation, and routine quality control testing in the pharmaceutical industry.
This document provides detailed application notes and experimental protocols for the preparation of a this compound analytical standard through the controlled epimerization of oxytetracycline, followed by purification.
Physicochemical Properties
| Property | Value |
| Chemical Name | (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide |
| CAS Number | 14206-58-7 |
| Molecular Formula | C22H24N2O9 |
| Molecular Weight | 460.43 g/mol |
| Appearance | Greenish-beige to brownish powder[2] |
| Solubility | Very slightly soluble in water, methanol, and DMSO |
Experimental Protocols
The preparation of this compound analytical standard involves two primary stages: the controlled epimerization of oxytetracycline and the subsequent purification of the target epimer.
Part 1: Controlled Epimerization of Oxytetracycline
The epimerization of oxytetracycline at the C4 position is a reversible reaction that is favored under acidic to neutral pH conditions (pH 2-6). The presence of buffer salts such as citrate or phosphate can accelerate the attainment of equilibrium.
Objective: To induce the formation of this compound from oxytetracycline hydrochloride to achieve a near-equilibrium mixture.
Materials:
-
Oxytetracycline Hydrochloride (USP Reference Standard or equivalent)
-
Citric Acid, ACS Grade
-
Sodium Citrate, ACS Grade
-
Deionized Water, HPLC Grade
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Magnetic stirrer and stir bar
-
pH meter
-
Heating mantle or water bath
Protocol:
-
Buffer Preparation (0.5 M Citrate Buffer, pH 4.0):
-
Dissolve 105.07 g of citric acid monohydrate in 800 mL of deionized water.
-
Adjust the pH to 4.0 using 1N NaOH.
-
Make up the final volume to 1 L with deionized water.
-
-
Epimerization Reaction:
-
Dissolve 1.0 g of Oxytetracycline Hydrochloride in 100 mL of the 0.5 M Citrate Buffer (pH 4.0) in a suitable flask.
-
Gently heat the solution to 40°C while stirring continuously.
-
Maintain the reaction at 40°C for 24 hours to approach equilibrium between oxytetracycline and this compound.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 4, 8, 12, and 24 hours) and analyzing them by HPLC (as described in the analytical method below) to determine the ratio of the two epimers. An equilibrium mixture typically contains a significant proportion of both compounds.
-
Part 2: Purification of this compound
Purification of this compound from the reaction mixture is achieved through preparative high-performance liquid chromatography (HPLC), followed by crystallization to obtain a high-purity solid.
Objective: To isolate and purify this compound from the epimerization reaction mixture.
2.1. Preparative HPLC Purification
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 HPLC column suitable for preparative scale
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Oxalic Acid, ACS Grade
-
Deionized Water, HPLC Grade
-
Rotary evaporator
Protocol:
-
Mobile Phase Preparation (0.01 M Oxalic Acid):
-
Dissolve 1.26 g of oxalic acid dihydrate in 1 L of deionized water.
-
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)
-
Mobile Phase A: 0.01 M Oxalic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 30 70 30 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 20 mL/min
-
Detection: UV at 355 nm
-
Injection Volume: Load an appropriate volume of the filtered epimerization reaction mixture.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak. The retention time of this compound is typically shorter than that of oxytetracycline under these conditions.
-
-
Solvent Removal:
-
Pool the collected fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature not exceeding 40°C.
-
2.2. Crystallization
Materials:
-
Ammonia solution (5-15%)
-
Hydrochloric acid (1N)
-
Beakers and filtration apparatus (Büchner funnel)
-
Vacuum oven
Protocol:
-
pH Adjustment and Precipitation:
-
Take the aqueous solution of this compound from the previous step and adjust the pH to approximately 2.0-3.0 with 1N HCl.
-
Slowly add ammonia solution dropwise while stirring until the pH reaches 4.0-6.0.
-
Control the temperature at 5-20°C during the pH adjustment.
-
Continue stirring for 60-120 minutes to allow for crystallization.
-
-
Isolation and Drying:
-
Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Analytical Characterization
The purity and identity of the prepared this compound analytical standard should be confirmed using appropriate analytical techniques.
Analytical HPLC Method for Purity Assessment:
| Parameter | Condition |
| Column | C8 or C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Gradient of 0.05% trifluoroacetic acid in water (A) and a mixture of acetonitrile, methanol, and tetrahydrofuran (80:15:5, v/v/v) (B) |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Expected Purity: The purity of the final this compound analytical standard should be ≥95%.
Identity Confirmation: The identity of the prepared standard should be confirmed by spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and compared with a commercially available reference standard if possible.
Data Presentation
Table 1: Quantitative Data for this compound Preparation and Analysis
| Parameter | Value/Range |
| Starting Material | Oxytetracycline Hydrochloride |
| Epimerization Conditions | 0.5 M Citrate Buffer (pH 4.0), 40°C, 24 hours |
| Approximate Conversion Rate | 40-50% |
| Preparative HPLC Column | C18, 10 µm, 250 x 21.2 mm |
| Final Purity (by HPLC) | ≥95% |
| Expected Yield | Variable, dependent on purification efficiency |
Visualizations
Caption: Workflow for the preparation of this compound analytical standard.
Caption: Reversible epimerization of oxytetracycline to this compound.
References
Application Note: Quantification of 4-Epioxytetracycline using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Epioxytetracycline is a significant epimer and degradation product of the broad-spectrum antibiotic oxytetracycline.[1][2] Its quantification is crucial for stability studies, quality control of pharmaceutical formulations, and residue analysis in food products, as its presence can be indicative of the age and storage conditions of oxytetracycline-containing products.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound from its parent compound and other related substances. This application note provides a detailed protocol for the quantification of this compound using HPLC with UV detection.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Oxytetracycline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
3. Chromatographic Conditions
Two common HPLC methods are presented below. Method 1 is a reversed-phase method suitable for baseline separation, while Method 2 offers a faster analysis time using a different column chemistry.
| Parameter | Method 1: Reversed-Phase C8 | Method 2: Polar-Embedded |
| Column | Inertsil C8 (150 mm x 4.6 mm, 5 µm) | Acclaim™ Polar Advantage II (PA2) (150 mm x 4.6 mm, 3 µm)[3] |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water[2] | 20 mM NH4H2PO4, pH 2.2 |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran (80:15:5, v/v/v) | 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2 |
| Gradient | Gradient elution (specifics to be optimized based on system) | Gradient elution |
| Flow Rate | 1.3 mL/min | 1.0 mL/min |
| Column Temperature | 50°C | 30°C |
| Detection Wavelength | 254 nm | 280 nm |
| Injection Volume | 10 - 20 µL | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound and Oxytetracycline reference standards in water or a suitable organic solvent like methanol to prepare individual stock solutions of 100 µg/mL. These solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with Mobile Phase A to achieve concentrations ranging from the limit of quantification (LOQ) to a desired upper limit (e.g., 0.1 µg/mL to 10 µg/mL). These solutions should be freshly prepared on the day of analysis.
5. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., capsules): Dissolve the contents of the capsule in a known volume of Mobile Phase A. The solution may require sonication to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter prior to injection.
-
For Biological Matrices (e.g., milk, tissue): A more extensive sample clean-up is necessary. This may involve protein precipitation with an acid or organic solvent, followed by solid-phase extraction (SPE) to remove interfering substances.
6. System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests. A solution containing both oxytetracycline and this compound should be injected multiple times. The following parameters are typically evaluated:
-
Resolution: The resolution between the oxytetracycline and this compound peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for each peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for peak area and retention time for replicate injections should be less than 2.0%.
Quantitative Data
The following tables summarize typical validation parameters for the HPLC quantification of this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| This compound | 0.1 - 10 | > 0.999 | 0.009 | 0.03 | |
| This compound | N/A | > 0.99 | 0.8 (µg/kg) | 1.0 (µg/kg) | |
| Oxytetracycline | 0.1 - 10 | > 0.999 | 0.007 | 0.02 | |
| Oxytetracycline | 1.0 - 6.0 | > 0.999 | 0.05 | 0.10 |
N/A: Not explicitly stated in the provided reference.
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| This compound | Low, Mid, High | < 2.0 | < 3.0 | 98.0 - 102.0 | Method Validation |
| Oxytetracycline | Low, Mid, High | < 2.0 | < 3.0 | 98.0 - 102.0 | Method Validation |
Note: The values in Table 2 are typical acceptance criteria for method validation and may not be explicitly from the cited references.
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship for Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
The Role of 4-Epioxytetracycline in Establishing Oxytetracycline Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline, a broad-spectrum antibiotic widely used in both human and veterinary medicine, is susceptible to degradation under various environmental conditions. A primary degradation product, 4-Epioxytetracycline, is formed through the epimerization of the dimethylamino group at the C4 position of the oxytetracycline molecule. This transformation, which can occur in solutions at acidic to neutral pH, results in a significant loss of antibiotic activity.[1][2] Consequently, the monitoring of this compound is a critical component of stability studies for oxytetracycline drug products. This epimer is recognized as a related compound and impurity in various pharmacopeias, necessitating its quantification to ensure the safety and efficacy of oxytetracycline formulations.
These application notes provide detailed protocols for the use of this compound as a key marker in the stability assessment of oxytetracycline. The included methodologies are designed to be implemented in quality control and research and development laboratories.
Degradation Pathway of Oxytetracycline to this compound
The epimerization of oxytetracycline to this compound is a reversible reaction influenced by factors such as pH, temperature, and light.[3] Understanding this equilibrium is fundamental to designing stability-indicating analytical methods.
Caption: Reversible epimerization of Oxytetracycline.
Application Notes
The presence and quantity of this compound serve as a direct indicator of the stability of an oxytetracycline-containing product. Its formation is accelerated under stress conditions, making it a crucial analyte in forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Key Considerations for Stability Studies:
-
pH: Oxytetracycline is more stable in acidic conditions (pH 1.0 to 2.5).[3] As the pH approaches neutrality, the rate of epimerization to this compound increases.
-
Temperature: Elevated temperatures accelerate the degradation of oxytetracycline, leading to a higher proportion of this compound.
-
Light: Exposure to light, particularly UV light, can promote the degradation of oxytetracycline.[3] Stability studies should be conducted in light-protected containers.
-
Formulation: The excipients in a drug formulation can influence the stability of oxytetracycline.
Experimental Protocols
The following protocols describe validated methods for the separation and quantification of oxytetracycline and this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol details a stability-indicating HPLC method for the simultaneous determination of oxytetracycline and this compound.
Experimental Workflow:
References
Application Notes and Protocols for the Extraction of 4-Epioxytetracycline from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of 4-epioxytetracycline, a significant transformation product of the antibiotic oxytetracycline, from various environmental matrices. The methodologies outlined are based on established analytical procedures and are intended to guide researchers in accurately quantifying this compound in environmental monitoring and drug development studies.
Introduction
Tetracycline antibiotics, widely used in human and veterinary medicine, are frequently detected in the environment.[1] Their metabolites and degradation products, such as this compound, are also of concern due to their potential biological activity. Accurate measurement of these compounds is crucial for assessing environmental contamination and understanding their fate. The primary challenges in analyzing tetracyclines in environmental samples are their low concentrations and the complexity of the sample matrices, which can interfere with extraction and detection.[2]
The protocols described herein focus on solid-phase extraction (SPE) as the primary technique for sample cleanup and pre-concentration, followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode-array detection (DAD).
Data Presentation: Performance of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction and analysis of tetracyclines, including this compound, from environmental samples. These data provide an overview of the expected performance of the described methods.
Table 1: Recovery Rates of Tetracyclines from Environmental Samples
| Analyte | Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Oxytetracycline & 4-epi-oxytetracycline | Lettuce | Solid-Liquid Extraction with dSPE cleanup | 82.8 - 104.6 | [3] |
| Tetracyclines | Animal Medicated Feedingstuffs | Na2EDTA-McIlvaine buffer/methanol extraction | 78.2 - 113.5 | [4] |
| Tetracyclines | Soil | Ultrasonic extraction with EDTA-McIlvaine buffer and methanol | 62.1 - 108.9 | [5] |
| Tetracyclines | Water (Tap, River, Seawater) | Solid-Phase Extraction | 70 - 118 | |
| Tetracyclines | Soil | Accelerated Solvent Extraction (ASE) with ACN/H2O | 31 - 92 | |
| Selected Antimicrobials | Soil and Parsley Root | Solid-Liquid Extraction with SPE cleanup | 55 - 108 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tetracyclines
| Analyte(s) | Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Oxytetracycline, 4-epi-oxytetracycline, etc. | Lettuce | HPLC-MS/MS | 0.05 - 0.17 µg/kg | 0.17 - 0.56 µg/kg | |
| Tetracycline | Water | HPLC-DAD | 0.21 µg/L | 0.63 µg/L | |
| Tetracyclines | Water | UPLC-MS/MS | 0.01 - 0.15 ng/L | 0.03 - 0.50 ng/L | |
| Tetracyclines | Soil | HPLC-PDA | < 20 µg/kg | < 60 µg/kg | |
| Oxytetracycline, Tetracycline, Chlortetracycline | Food (general) | QuEChERS with LC-PDA | 1.05 - 1.17 µg/kg | 3.15 - 3.51 µg/kg | |
| Four Tetracyclines | Water | DMSPE with LC-MS/MS | 0.01 - 0.02 µg/L | 0.04 - 0.07 µg/L |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from water and soil/sediment samples.
Protocol 1: Extraction of this compound from Water Samples
This protocol is designed for the extraction of this compound from various water matrices, including river water, tap water, and wastewater effluent.
1. Sample Preparation and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Upon collection, acidify the sample to a pH of approximately 3.0 using a suitable acid (e.g., formic acid or hydrochloric acid).
-
Add a chelating agent, such as Na2EDTA, to a final concentration of 0.5 g/L to complex with metal ions that can interfere with tetracycline extraction.
-
If not analyzed immediately, store the samples in the dark at 4°C for a maximum of two days.
-
Before extraction, filter the water sample through a glass fiber filter (e.g., 0.45 µm) to remove suspended solids.
2. Solid-Phase Extraction (SPE):
-
Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB).
-
Cartridge Conditioning:
-
Pass 8 mL of methanol through the cartridge.
-
Follow with 8 mL of acidified ultrapure water (pH 3.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the pre-treated water sample (typically 1.0 L) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 15 mL of ultrapure water to remove polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes by passing 4 mL of an acetone:methanol (1:1, v/v) mixture through the cartridge. Collect the eluate in a clean glass tube.
-
3. Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., a mixture of methanol, acetonitrile, and water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. Instrumental Analysis:
-
Analyze the final extract using a validated LC-MS/MS or HPLC-DAD method for the quantification of this compound.
Protocol 2: Extraction of this compound from Soil and Sediment Samples
This protocol outlines a procedure for extracting this compound from solid environmental matrices like soil and sediment.
1. Sample Preparation:
-
Air-dry the soil or sediment samples at room temperature, protecting them from light.
-
Sieve the dried samples through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Store the prepared samples in a cool, dark, and dry place until extraction.
2. Extraction:
-
Weighing: Accurately weigh 2 g of the dried, sieved sample into a 50 mL polypropylene centrifuge tube.
-
Extraction Buffer Preparation: Prepare McIlvaine buffer (pH 4.0) and add Na2EDTA to a final concentration of 0.1 M.
-
Solvent Addition:
-
Add 10 mL of the McIlvaine-EDTA buffer to the centrifuge tube.
-
Add an organic solvent such as methanol or acetonitrile. A common ratio is a 1:1 or 1:2 mixture of the buffer solution with the organic solvent.
-
-
Extraction Procedure:
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the solid and liquid phases.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the solid residue two more times, combining all the supernatants.
-
3. Cleanup and Pre-concentration (SPE):
-
pH Adjustment: Adjust the pH of the combined supernatant to approximately 3.0.
-
Dilution: Dilute the extract with ultrapure water to reduce the organic solvent concentration to less than 5% before loading onto the SPE cartridge. This is crucial for efficient retention of the analyte.
-
Follow the Solid-Phase Extraction (SPE) steps (2.1 - 2.4) as described in Protocol 1.
4. Eluate Concentration and Reconstitution:
-
Follow the steps for eluate concentration and reconstitution (Step 3) as described in Protocol 1.
5. Instrumental Analysis:
-
Analyze the final extract using a validated LC-MS/MS or HPLC-DAD method.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction of this compound from environmental samples.
Caption: Workflow for this compound Extraction from Water Samples.
Caption: Workflow for this compound Extraction from Soil/Sediment.
References
Application Notes and Protocols for Studying Tetracycline Degradation with a Focus on 4-Epioxytetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several degradation products. Understanding the degradation profile of tetracycline is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. One of the primary degradation pathways is the epimerization at the C4 position, resulting in the formation of 4-epitetracycline. In the case of the related antibiotic, oxytetracycline, this process forms 4-epioxytetracycline.[1] These epimers have significantly reduced antibacterial activity compared to the parent compounds. Further degradation can lead to the formation of anhydrotetracycline and the toxic 4-epianhydrotetracycline.[2][3]
These application notes provide detailed protocols for conducting forced degradation studies of tetracycline, with a specific focus on the formation and quantification of its C4 epimer. The methodologies outlined are essential for developing stability-indicating analytical methods and for the quality control of tetracycline-containing products.
Factors Influencing Tetracycline Degradation
The stability of tetracycline is influenced by several factors, including:
-
pH: Epimerization of tetracycline to 4-epitetracycline is favored under mildly acidic conditions (pH 2-6).[2] Under more acidic conditions (pH < 2), the formation of anhydrotetracycline is more prevalent.[2]
-
Temperature: Elevated temperatures accelerate the degradation of tetracycline. Forced degradation studies are often conducted at temperatures ranging from 40°C to 80°C.
-
Light: Exposure to light can induce photolytic degradation of tetracycline, leading to a complex mixture of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation of Tetracycline in Solution
This protocol describes the procedure for inducing the degradation of tetracycline in an acidic solution to generate 4-epitetracycline and other degradation products.
Materials:
-
Tetracycline Hydrochloride reference standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Preparation of Tetracycline Stock Solution: Accurately weigh and dissolve an appropriate amount of Tetracycline Hydrochloride in deionized water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid-Induced Degradation:
-
Pipette a known volume of the tetracycline stock solution into a volumetric flask.
-
Add 0.1 N HCl to the flask to initiate the degradation. The final concentration of tetracycline should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Analysis of Tetracycline and its Degradation Products
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of tetracycline, 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.01 M Oxalic Acid in water |
| Mobile Phase B | Acetonitrile and Methanol |
| Gradient | A gradient elution may be required for optimal separation. A typical starting condition could be 80% A, 10% Acetonitrile, 10% Methanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 280 nm or 360 nm |
| Injection Volume | 20 µL |
Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 0.01 M oxalic acid solution by dissolving the appropriate amount of oxalic acid in HPLC-grade water. Filter and degas the solution before use.
-
Mobile Phase B (Organic): Mix acetonitrile and methanol in the desired ratio.
Procedure:
-
System Suitability: Inject a standard solution containing known concentrations of tetracycline and its primary degradation products to verify the system's performance (resolution, peak shape, retention time).
-
Calibration: Prepare a series of calibration standards of tetracycline and 4-epitetracycline over a suitable concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 1).
-
Quantification: Determine the concentration of tetracycline and 4-epitetracycline in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The quantitative data obtained from the forced degradation study should be summarized in a clear and structured table to facilitate comparison and analysis.
| Time (minutes) | Tetracycline (%) | 4-Epitetracycline (%) | Anhydrotetracycline (%) | 4-Epianhydrotetracycline (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 85.2 | 10.5 | 2.1 | 0.8 |
| 30 | 72.8 | 18.3 | 5.4 | 2.1 |
| 60 | 55.1 | 25.6 | 12.3 | 5.5 |
| 120 | 30.9 | 28.1 | 25.4 | 12.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualization of Pathways and Workflows
Tetracycline Degradation Pathway
The degradation of tetracycline proceeds through several key pathways, primarily epimerization and dehydration.
Caption: Primary degradation pathways of tetracycline.
Experimental Workflow for Tetracycline Degradation Analysis
The following diagram illustrates the general workflow for conducting a forced degradation study of tetracycline.
Caption: Workflow for tetracycline degradation studies.
Conclusion
The study of tetracycline degradation and the characterization of its degradation products, such as 4-epitetracycline, are critical for the development of stable and safe pharmaceutical products. The protocols and methods described in these application notes provide a framework for researchers and scientists to conduct forced degradation studies and to accurately quantify the levels of tetracycline and its impurities. This information is invaluable for regulatory submissions, formulation development, and ensuring the overall quality of tetracycline-based medicines.
References
Application Notes and Protocols for Environmental Monitoring of 4-Epioxytetracycline
Introduction
4-Epioxytetracycline (4-epi-OTC) is a primary degradation product of the broad-spectrum antibiotic oxytetracycline (OTC).[1][2] OTC is extensively used in veterinary medicine and aquaculture, and a significant portion is excreted into the environment.[1][3] In aqueous solutions with a pH between 2 and 6, OTC can reversibly epimerize at the C-4 position to form this compound.[4] Due to its prevalence and relationship to the parent compound, 4-epi-OTC is an important analyte in environmental monitoring studies, serving as an indicator of antibiotic contamination and aiding in the assessment of the fate and transport of tetracycline antibiotics in various environmental matrices.
Application Notes
The monitoring of this compound in the environment is crucial for several reasons:
-
Marker of Oxytetracycline Contamination: The presence of 4-epi-OTC in environmental samples is a clear indicator of contamination with its parent compound, oxytetracycline.
-
Fate and Transport Studies: Studying the ratio of 4-epi-OTC to OTC can provide insights into the degradation pathways and persistence of oxytetracycline in different environmental compartments such as soil, water, and sediment.
-
Wastewater Treatment Efficacy: Monitoring the concentrations of both OTC and 4-epi-OTC in the influent and effluent of wastewater treatment plants (WWTPs) helps to evaluate the efficiency of these facilities in removing tetracycline-class antibiotics.
-
Ecological Risk Assessment: Although a degradation product, 4-epi-OTC may still possess antibacterial activity and contribute to the overall ecotoxicological risk and the development of antibiotic resistance in the environment.
Quantitative Data from Environmental Monitoring Studies
The following tables summarize the concentrations of this compound and its parent compound, oxytetracycline, found in various environmental samples as reported in the literature.
Table 1: Concentration of this compound (EOTC) and Oxytetracycline (OTC) in Wastewater and Receiving River Water (µg/L)
| Sample Location | EOTC Concentration (µg/L) | OTC Concentration (µg/L) | Reference |
| WWTP Effluent | 31.5 ± 3.8 | 19,500 ± 2,900 | |
| River Water (Discharge Point) | 31.5 ± 3.8 | 641 ± 118 | |
| River Water (~20 km downstream) | 12.9 ± 1.1 | 377 ± 142 |
Table 2: Concentration of this compound (EOTC) and Oxytetracycline (OTC) in River Sediment (mg/kg)
| Analyte | Concentration in Sediment (mg/kg) | Ratio to OTC | Reference |
| EOTC | Not explicitly stated, but ratio provided | 0.061 ± 0.015 | |
| OTC | Not explicitly stated, but ratio provided | 1 | |
| β-apo-OTC | 20.8 ± 7.8 | 0.11 |
Table 3: Concentration of this compound (4-epi-OTC) and Oxytetracycline (OTC) in Sow Milk (µg/L) after a single intramuscular administration
| Time after Administration | 4-epi-OTC Concentration (µg/L) | OTC Concentration (µg/L) | Reference |
| Day 1 | 54.0 | 1132.2 | |
| Day 3 | 26.4 | 358.0 | |
| Day 21 | 1.5 | 12.3 |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and quantification of this compound and oxytetracycline from environmental samples, based on common practices reported in the scientific literature.
Protocol 1: Analysis of this compound in Water Samples
1. Sample Collection and Preservation:
- Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.
- Rinse the bottles with the sample water three times before final collection.
- Transport samples to the laboratory on ice and store them in the dark at 4°C for a maximum of 48 hours before extraction.
2. Sample Preparation and Solid-Phase Extraction (SPE):
- Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.
- Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 100-500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the analytes with 6 mL of methanol or a suitable solvent mixture.
- Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. Instrumental Analysis (UHPLC-MS/MS):
- Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The use of oxalic acid in the mobile phase has also been shown to be effective in minimizing peak tailing.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor → Product Ion Transitions:
- Oxytetracycline: 461 → 426 / 443
- This compound: 461 → 426 / 443 (same as OTC, separated by chromatography)
Protocol 2: Analysis of this compound in Soil and Sediment Samples
1. Sample Collection and Preparation:
- Collect soil or sediment samples and store them in the dark at -20°C until analysis.
- Freeze-dry the samples and sieve them through a 2 mm mesh to ensure homogeneity.
2. Extraction:
- Weigh 0.2 g of the freeze-dried sample into a 50 mL polypropylene tube.
- Add 5 mL of an extraction solvent mixture. A common mixture is acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer (pH 4.0) in a ratio of 40:10:20:30 (v/v/v/v).
- Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):
- Transfer the combined supernatant to a tube containing a suitable dSPE sorbent (e.g., C18 and PSA - primary secondary amine) to remove interfering matrix components.
- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the cleaned extract, evaporate it to dryness under nitrogen, and reconstitute it in the initial mobile phase for analysis.
4. Instrumental Analysis (UHPLC-MS/MS):
- Follow the same instrumental conditions as described in Protocol 1 for water samples.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Degradation pathway of Oxytetracycline in acidic conditions.
References
Application of 4-Epioxytetracycline in Food Safety Analysis: Detailed Application Notes and Protocols
Introduction
4-Epioxytetracycline is a significant epimer and degradation product of the widely used veterinary antibiotic, oxytetracycline. Its presence in food products of animal origin, such as meat, milk, eggs, and honey, is a critical concern for food safety. The monitoring of this compound is often mandatory alongside its parent compound, as regulatory bodies recognize it as a residue of toxicological relevance. This document provides detailed application notes and protocols for the analysis of this compound in various food matrices, intended for researchers, scientists, and professionals in drug development and food safety.
The formation of this compound can occur both in vivo as a metabolite and during food processing, particularly through thermal treatments.[1][2] Its stability is influenced by factors such as pH and temperature.[3][4] Therefore, robust and validated analytical methods are essential for the accurate quantification of this compound to ensure compliance with maximum residue limits (MRLs) and safeguard consumer health.
Analytical Methodologies
The primary analytical techniques for the determination of this compound residues in food are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity, providing unequivocal identification and confirmation of the analyte.[5]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of this compound in different food matrices.
Table 1: Method Performance for this compound in Milk
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-PAD | 2.0 µg/L | - | 71.5 | |
| UHPLC-MS/MS | 2 µg/L | 5 µg/L | 97 - 103.3 |
Table 2: Method Performance for this compound in Meat (Chicken, Pig)
| Food Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Chicken & Pig Muscle | HPLC-DAD | 8 - 18 ng | 26 - 53 ng | - | |
| Broiler Chicken Claws | LC-MS/MS | 20 µg/kg | 22 µg/kg | - |
Table 3: Method Performance for this compound in Eggs
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | - | - | - |
Note: Specific quantitative data for LOD, LOQ, and recovery in eggs for this compound were not detailed in the cited study, but the method was successfully used for its detection.
Table 4: Method Performance for this compound in Honey
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | 1.37 ng/g | 4.50 ng/g | - | |
| LC-MS/MS | 0.5 - 1.0 µg/kg | 0.5 µg/kg | 106.4 (for tetracyclines) |
Experimental Protocols
Protocol 1: Analysis of this compound in Milk by UHPLC-MS/MS
This protocol is adapted from the methodology described for the analysis of oxytetracycline and 4-epi-oxytetracycline in sow milk.
1. Sample Preparation and Extraction
-
Pipette 2 mL of milk sample into a polypropylene centrifuge tube.
-
Add a known concentration of an appropriate internal standard (e.g., demeclocycline).
-
Add 6 mL of 5% trichloroacetic acid (TCA) solution to precipitate proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
2. UHPLC-MS/MS Conditions
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 461 -> 443).
Protocol 2: Analysis of this compound in Meat by HPLC-DAD
This protocol is based on the methodology for analyzing tetracycline degradation products in chicken and pig meat.
1. Sample Preparation and Extraction
-
Homogenize 5 g of minced meat tissue.
-
Add 20 mL of McIlvaine buffer-methanol solution (75:25, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) clean-up using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the extract.
-
Wash with water to remove interferences.
-
Elute the analyte with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-DAD Conditions
-
Column: Phenyl-hexyl reversed-phase column.
-
Mobile Phase: Isocratic mixture of oxalic acid, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector set at a wavelength of 355 nm.
Diagrams
Formation of this compound
The formation of this compound is primarily a result of the epimerization of oxytetracycline, which can be influenced by factors such as pH and heat.
Caption: Formation of this compound from Oxytetracycline.
Analytical Workflow for this compound in Food
The general workflow for the analysis of this compound in food samples involves sample preparation, chromatographic separation, and detection.
Caption: General analytical workflow for this compound.
Stability and Degradation
The stability of this compound is a crucial factor in food safety analysis, as its concentration can change during food processing. Thermal treatments, such as cooking, can lead to the degradation of both oxytetracycline and this compound. Studies have shown that the degradation of tetracyclines, including their epimers, often follows first-order kinetics. However, it is important to note that some degradation products may also have toxicological relevance. The pH of the food matrix also significantly influences the stability of these compounds. For instance, tetracyclines show increased degradation at higher temperatures in neutral solutions compared to acidic ones.
Conclusion
The accurate analysis of this compound is a vital component of food safety monitoring programs. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts. The choice of analytical method will depend on the specific food matrix and the required sensitivity and selectivity. LC-MS/MS methods are recommended for confirmatory analysis due to their high specificity and low detection limits. It is essential to validate the chosen method for each specific food matrix to ensure reliable and accurate results, thereby contributing to the protection of public health.
References
- 1. The degradation of oxytetracycline during thermal treatments of chicken and pig meat and the toxic effects of degradation products of oxytetracycline on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Determination of Oxytetracycline and 4-Epi-Oxytetracycline Residues in Feathers and Edible Tissues of Broiler Chickens Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Epioxytetracycline in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 4-epioxytetracycline in complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for this compound quantification.
Problem 1: Poor Chromatographic Resolution Between Oxytetracycline (OTC) and this compound (4-epiOTC)
-
Symptom: Co-elution or partial co-elution of OTC and 4-epiOTC peaks, leading to inaccurate quantification.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical for the separation of these epimers.[1] Tetracyclines are amphoteric, and their ionization state, which influences retention, is pH-dependent.
-
Inappropriate Column Chemistry: The choice of stationary phase significantly impacts separation.
-
Recommendation: Polymeric reversed-phase columns (e.g., PLRP-S) have shown good performance for separating tetracycline epimers. C18 and phenyl columns can also be effective but may require more rigorous method development.
-
-
Incorrect Column Temperature: Temperature affects the kinetics of epimerization and chromatographic selectivity.
-
Recommendation: Maintaining a consistent and optimized column temperature, for instance at 60°C, can improve separation.
-
-
Problem 2: Low Analyte Recovery During Sample Preparation
-
Symptom: The amount of 4-epiOTC recovered from the sample is consistently low, leading to underestimation.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The extraction solvent and method may not be effectively releasing the analyte from the matrix.
-
Recommendation: Use extraction buffers containing chelating agents like EDTA or succinate at an acidic pH (e.g., pH 4.0) to disrupt interactions between tetracyclines and matrix components like proteins and metal ions. Methods like liquid-liquid extraction followed by solid-phase extraction (SPE) are commonly employed.
-
-
Analyte Degradation or Epimerization: 4-epiOTC can degrade or convert to OTC during sample processing.
-
Recommendation: Minimize sample processing time and keep samples cold to reduce the risk of degradation and epimerization. Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month). Protect samples from light.
-
-
Poor SPE Cartridge Performance: The choice of SPE sorbent and the elution protocol are critical for good recovery.
-
Recommendation: Polymeric reversed-phase SPE cartridges, such as Oasis HLB, are often used for the cleanup of tetracycline residues from complex matrices. Ensure proper conditioning of the cartridge and use an appropriate elution solvent.
-
-
Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Symptom: Inconsistent and inaccurate results in LC-MS/MS analysis due to interference from co-eluting matrix components.
-
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: High levels of endogenous matrix components (e.g., phospholipids, proteins) can interfere with the ionization of the target analyte.
-
Recommendation: Optimize the sample preparation procedure to remove as many interfering compounds as possible. This may involve protein precipitation, liquid-liquid extraction, and/or solid-phase extraction.
-
-
Suboptimal Chromatographic Separation: Co-elution of matrix components with the analyte of interest is a primary cause of matrix effects.
-
Recommendation: Adjust the chromatographic gradient to better separate the analyte from the bulk of the matrix components.
-
-
Use of an Inappropriate Internal Standard: An ideal internal standard should co-elute with the analyte and experience similar matrix effects.
-
Recommendation: Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound like demethylchlortetracycline (DMCTC) can be used.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound (4-epiOTC) is an epimer of the antibiotic oxytetracycline (OTC). Epimers are stereoisomers that differ in configuration at only one chiral center. The quantification of 4-epiOTC is challenging due to its very similar physicochemical properties to OTC, which makes their chromatographic separation difficult. Furthermore, they can interconvert in solution, a process known as epimerization, which can alter their respective concentrations during sample handling and analysis.
Q2: How can I prevent the epimerization of oxytetracycline to this compound during my experiment?
A2: Epimerization is influenced by pH and temperature. To minimize epimerization, it is recommended to work at acidic pH (around 4.0) and to keep samples and extracts at low temperatures throughout the sample preparation process. Minimizing the time between sample preparation and analysis is also crucial.
Q3: What are the typical extraction methods for this compound from complex matrices like animal tissues or milk?
A3: A common approach involves initial extraction with an acidic buffer containing a chelating agent. For example, a sodium succinate solution at pH 4.0 or an EDTA-McIlvaine buffer is often used to extract tetracyclines from tissues. This is typically followed by protein precipitation with an acid like trichloroacetic acid. For further cleanup and concentration, solid-phase extraction (SPE) with a polymeric reversed-phase sorbent is widely employed.
Q4: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A4: The key parameters include:
-
Chromatographic Column: A high-resolution column, often a polymeric reversed-phase type, is needed for good separation from OTC and other matrix components.
-
Mobile Phase: An acidic mobile phase (e.g., containing oxalic or formic acid) is essential for good peak shape and separation.
-
Mass Spectrometry Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Since OTC and 4-epiOTC have the same molecular weight, they will have the same precursor and product ions. Therefore, chromatographic separation is essential for their individual quantification.
-
Internal Standard: The use of a suitable internal standard, preferably an isotopically labeled one, is critical to compensate for matrix effects and variations in sample processing.
Q5: What are acceptable recovery rates and limits of quantification (LOQ) for this compound analysis?
A5: Acceptable values depend on the specific matrix and regulatory requirements. However, typical recovery rates for tetracyclines in complex matrices range from 47% to over 90%. Limits of quantification (LOQ) are often in the low ng/g or µg/kg range, depending on the sensitivity of the instrument and the cleanliness of the sample extract.
Quantitative Data Summary
Table 1: Recovery of Oxytetracycline (OTC) and this compound (4-epiOTC) in Calf Tissues
| Analyte | Muscle Recovery (%) | Liver Recovery (%) | Kidney Recovery (%) |
| OTC | 47 | 51 | 56 |
| 4-epiOTC | 52 | 58 | 62 |
Data sourced from Cherlet et al. (2003)
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tetracyclines in Pig Tissues (ng/g)
| Analyte | LOD | LOQ |
| Tetracyclines & Epimers | 0.5 - 4.5 | Half the MRL* |
*MRL (Maximum Residue Limit) varies depending on the tissue and specific tetracycline. Data sourced from Pikkemaat et al. (2007)
Table 3: Performance of an LC-MS/MS Method for Tetracyclines in Chicken Muscle (µg/kg)
| Analyte | Linearity Range | LOD | Recovery (%) |
| Tigecycline, TCs & Epimers | LOQ - 400 | 0.06 - 0.09 | 89 - 98 |
Data sourced from Wang et al. (2022)
Experimental Protocols
Detailed Methodology for Extraction of OTC and 4-epiOTC from Calf Tissues
This protocol is adapted from the method described by Cherlet et al. (2003).
-
Homogenization: Homogenize 2g of tissue with an appropriate internal standard (e.g., demethylchlortetracycline).
-
Extraction: Add 10 mL of sodium succinate solution (pH 4.0) and vortex for 1 minute.
-
Protein Precipitation: Add 5 mL of 20% trichloroacetic acid, vortex for 1 minute, and then centrifuge at 4000g for 10 minutes.
-
Filtration: Filter the supernatant through a paper filter.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
minimizing epimerization of oxytetracycline during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of oxytetracycline (OTC) during sample preparation. Epimerization is a chemical process where a molecule changes its configuration at one of several asymmetric centers, leading to the formation of a diastereomer. In the case of oxytetracycline, the most common epimer is 4-epi-oxytetracycline (4-epiOTC), which can be formed under certain experimental conditions.[1] Accurate quantification of oxytetracycline requires careful control of these conditions to prevent the artificial formation of its epimer during analysis.
Frequently Asked Questions (FAQs)
Q1: What is oxytetracycline epimerization and why is it a concern?
A1: Oxytetracycline (OTC) can undergo a reversible epimerization at carbon 4 to form 4-epi-oxytetracycline (4-epiOTC).[2] This transformation can occur both in vivo and during sample preparation.[3] The concern is that 4-epiOTC is isobaric with OTC, meaning they have the same mass, which can complicate quantification unless they are chromatographically separated.[4] The formation of 4-epiOTC during sample preparation can lead to an underestimation of the true OTC concentration in the sample.
Q2: What are the primary factors that cause epimerization of oxytetracycline during sample preparation?
A2: The main factors that influence the epimerization of oxytetracycline are:
-
pH: The rate of epimerization is highly dependent on the pH of the solution.[2] Weakly acidic to neutral conditions can promote the formation of 4-epiOTC. Acidic conditions, specifically a pH range of 1.0 to 2.5, have been shown to maintain the stability of aqueous OTC solutions.
-
Temperature: Elevated temperatures accelerate the rate of epimerization and other degradation pathways. Therefore, it is crucial to keep samples cool during processing and storage.
-
Light: Exposure to light, especially UV light, can cause photodegradation of oxytetracycline. Samples should be protected from light throughout the preparation and analysis process.
-
Solvent/Solution Composition: The type of solvent and the presence of certain ions can affect stability. For instance, phosphate and citrate ions have been shown to increase the rate of epimerization of tetracyclines. The stability of oxytetracycline has been found to be best in a 5% dextrose solution, followed by 0.9% sodium chloride, and Ringer's solution.
Q3: I am observing a large 4-epiOTC peak in my chromatogram. What are the likely causes and how can I troubleshoot this?
A3: A significant 4-epiOTC peak can result from either in vivo epimerization or conversion during your sample preparation. To troubleshoot, consider the following:
-
Review your sample preparation workflow:
-
pH Control: Ensure that the pH of your extraction and dilution solutions is acidic, ideally between pH 2 and 4. Using a sodium succinate solution at pH 4.0 for extraction has been reported to be effective.
-
Temperature Control: Process samples on ice or at refrigerated temperatures (e.g., 5°C) whenever possible. Avoid prolonged exposure to room temperature or higher.
-
Light Protection: Use amber vials or cover your sample tubes with aluminum foil to protect them from light.
-
-
Analyze a fresh standard: Prepare a fresh stock solution of oxytetracycline in an appropriate acidic solvent and analyze it immediately. This will help you determine if the epimerization is occurring in your standards over time.
-
Spike a blank matrix: Spike a blank sample matrix with a known concentration of OTC and process it through your entire sample preparation procedure. If you observe a significant 4-epiOTC peak, it confirms that the epimerization is happening during your sample preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 4-epiOTC in samples | pH of extraction or dilution solution is not optimal. | Adjust the pH of all solutions to be acidic (e.g., pH 2-4). A sodium succinate solution at pH 4.0 is a good starting point for tissue extractions. |
| Samples were exposed to elevated temperatures. | Maintain low temperatures (e.g., 5°C) throughout the sample preparation process. Use refrigerated centrifuges and keep samples on ice. | |
| Samples were exposed to light. | Protect samples from light by using amber glassware or by wrapping containers with aluminum foil. | |
| Low recovery of Oxytetracycline | Degradation due to improper storage or handling. | Store stock solutions and samples at low temperatures (e.g., 5°C or frozen) and protected from light. Reconstituting oxytetracycline with 5% dextrose and storing it under refrigeration away from light is recommended for better stability. |
| Binding to glassware. | Some studies have noted that tetracyclines can bind to borosilicate glass. Consider using polypropylene tubes for sample preparation and storage. | |
| Poor peak shape in chromatography | Interaction with metal ions or silanol groups on the column. | Use a mobile phase containing an acidic modifier and a chelating agent. For example, a mixture of oxalic acid, formic acid, and tetrahydrofuran in water has been used successfully. Using a polymeric reversed-phase column (e.g., PLRP-S) can also reduce peak tailing. |
Quantitative Data Summary
Table 1: Stability of Oxytetracycline in Different Solutions at Various Temperatures and Light Conditions
| Solution | Temperature | Light Condition | Stability |
| 5% Dextrose | 5°C | Protected from light | Most Stable |
| 0.9% Sodium Chloride | 5°C | Protected from light | Stable |
| Ringer's Solution | 5°C | Protected from light | Less Stable |
| Mixed (Dextrose + 0.9% NaCl) | 5°C | Protected from light | Least Stable |
| All Solutions | 40°C | Exposed to light | Significant Decrease in Concentration |
| All Solutions | 5°C | Protected from light | Less Decrease in Concentration |
Experimental Protocols
Protocol 1: Extraction of Oxytetracycline and 4-epiOTC from Animal Tissues
This protocol is based on a liquid extraction followed by solid-phase extraction (SPE) clean-up.
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Extraction:
-
To the homogenized tissue, add a specific volume of a cold sodium succinate solution (pH 4.0).
-
Vortex or shake vigorously for a set amount of time.
-
-
Protein Precipitation:
-
Add cold trichloroacetic acid to the extract to precipitate proteins.
-
Centrifuge at a high speed in a refrigerated centrifuge.
-
-
Filtration: Filter the supernatant through a paper filter.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an HLB polymeric reversed-phase SPE cartridge.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the oxytetracycline and its epimer with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Oxytetracycline and 4-epiOTC from Milk
This protocol utilizes a simple protein precipitation method.
-
Sample Aliquoting: Place 2 mL of the milk sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the milk sample.
-
Protein Precipitation:
-
Add 6 mL of a 5% trichloroacetic acid solution.
-
Stir for 10 minutes.
-
Centrifuge for 10 minutes.
-
-
Filtration: Filter approximately 1 mL of the supernatant through a 0.22 µm PVDF filter into an analysis vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Oxytetracycline Sample Preparation.
Caption: Factors Influencing Oxytetracycline Epimerization.
References
Technical Support Center: 4-Epioxytetracycline Detection by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Mass Spectrometry (MS/MS) parameters for the detection of 4-Epioxytetracycline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using LC-MS/MS.
Question: Why am I observing poor sensitivity or no signal for this compound?
Answer:
Several factors can contribute to poor sensitivity or a complete lack of signal for this compound. A systematic approach to troubleshooting is recommended.
-
Verify Instrument Performance: Before analyzing your samples, ensure your LC-MS/MS system is performing optimally. Run a system suitability test with a known standard, such as prednisone, to confirm that the instrument is not the source of the issue[1].
-
Check MS/MS Parameters: Suboptimal MS/MS parameters are a common cause of poor sensitivity. Ensure that the precursor and product ions are correctly selected and that the collision energy and other compound-specific parameters are optimized[2][3]. The protonated molecule [M+H]⁺ for this compound is expected at an m/z of 461.16[4]. Key fragment ions to monitor include m/z 444, 443, and 426[5]. The fragment ion at m/z 444 is often more abundant for this compound compared to its isomer, Oxytetracycline, and can be crucial for differentiation.
-
Evaluate Ion Source Conditions: The efficiency of ionization is critical. Contamination, improper settings, or overheating of the ion source can significantly reduce signal intensity. Ensure the source is clean and that parameters like capillary voltage and nebulizing gas pressure are appropriately tuned.
-
Assess Chromatographic Separation: Poor chromatographic peak shape, such as broadening or tailing, can lead to a lower signal-to-noise ratio. This may be caused by column contamination, an inappropriate mobile phase, or column overload. Tetracyclines, including this compound, are known to isomerize in aqueous solutions at a pH between 2 and 6, which can affect chromatographic separation and quantification.
-
Consider Matrix Effects: The sample matrix can significantly impact ionization efficiency, leading to ion suppression or enhancement. This is a common issue in complex biological samples. To assess matrix effects, you can compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract.
Question: I am having difficulty distinguishing this compound from Oxytetracycline. How can I improve their separation and differentiation?
Answer:
Differentiating between diastereomers like this compound and Oxytetracycline can be challenging due to their identical mass-to-charge ratios. However, a combination of chromatographic and mass spectrometric techniques can achieve this.
-
Chromatographic Separation: The primary method for separating these epimers is liquid chromatography. A well-optimized chromatographic method is essential. Several studies have successfully used C18 or C8 reversed-phase columns with gradient elution. The mobile phase often consists of an aqueous component with an acid modifier (e.g., formic acid or oxalic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Differentiation: While the precursor ions are the same, the fragmentation patterns in the collision-induced dissociation (CID) spectra can differ. For the protonated molecules, the fragment ion at m/z 444 is typically more abundant for this compound than for Oxytetracycline. Monitoring this transition can aid in differentiation. Additionally, the relative abundance of other fragment ions, such as m/z 426 (loss of NH₃) and m/z 443 (loss of H₂O), can vary between the two epimers.
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time shifts are a common chromatographic issue and are not related to the mass spectrometer itself. Potential causes include:
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention time.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention. Ensure the column oven is functioning correctly.
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. Regular column washing or the use of a guard column can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for detecting this compound?
A1: The optimal parameters can vary between instruments. However, a good starting point is to use the protonated molecule [M+H]⁺ at m/z 461.2 as the precursor ion. For the product ions, monitor the transitions to m/z 444.1, 426.1, and 443.1. It is crucial to perform compound optimization by infusing a standard solution and varying parameters like collision energy (CE) and declustering potential (DP) to find the values that yield the highest signal intensity for each transition.
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of the analyte, can help compensate for matrix effects. Demeclocycline has also been used as an internal standard for tetracycline analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.
Q3: What type of LC column is recommended for the analysis of this compound?
A3: Reversed-phase columns are commonly used for the analysis of tetracyclines. C18 columns, such as a Waters Xterra MS C18 or Agilent Zorbax Eclipse Plus C18, have been successfully employed. The choice of column will also depend on the specific sample matrix and the desired chromatographic resolution.
Q4: What are the common fragment ions of protonated this compound?
A4: For the protonated precursor ion of this compound ([M+H]⁺ at m/z 461.2), the common fragment ions observed in tandem mass spectrometry are:
-
m/z 444.1: This fragment is often more prominent for the 4-epimer and can be used for differentiation from oxytetracycline.
-
m/z 443.1: Corresponds to the neutral loss of water (H₂O).
-
m/z 426.1: Corresponds to the subsequent loss of ammonia (NH₃) from the m/z 443.1 fragment.
Quantitative Data Summary
Table 1: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Purpose |
| 461.2 | 444.1 | [M+H-NH₃]⁺ (more abundant for 4-epi) | Quantification/Confirmation |
| 461.2 | 426.1 | [M+H-H₂O-NH₃]⁺ | Confirmation |
| 461.2 | 443.1 | [M+H-H₂O]⁺ | Confirmation |
Table 2: Typical LC-MS/MS Instrument Parameters
| Parameter | Typical Setting |
| LC System | |
| Column | Inertsil ODS-3V, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 5 mM Oxalic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | ~3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psig |
Note: These are example parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Shrimp Samples
This protocol is adapted from a method for determining tetracyclines and their epimers in shrimp.
-
Homogenization: Homogenize the shrimp tissue.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of Disodium EDTA McIlvaine buffer.
-
Vortex for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Use an Oasis HLB cartridge.
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of Milli-Q water.
-
Dry the cartridge under vacuum.
-
-
Elution:
-
Elute the analytes with 6 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 35 °C.
-
Reconstitute the residue in 2 mL of 0.1% Formic acid in Methanol (9:1 v/v).
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis [eeer.org]
- 4. 4-epi-Oxytetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Epioxytetracycline Analytical Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of the 4-Epioxytetracycline analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the C4-epimer of oxytetracycline, and it is its main degradation product.[1][2] It is formed by the epimerization of the dimethylamino group at the C4 position of oxytetracycline, a reaction that is favored in acidic to neutral pH solutions.[1] As an analytical standard, it is crucial for monitoring the stability of oxytetracycline and for studying the degradation pathways of tetracycline antibiotics.[1][2]
Q2: What are the recommended storage conditions for the solid this compound analytical standard?
A2: The solid this compound analytical standard is hygroscopic and sensitive to light. Therefore, it should be stored at -20°C under an inert atmosphere, protected from moisture and light. Under these conditions, the solid standard is stable for at least four years.
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions are typically prepared in methanol or dimethyl sulfoxide (DMSO). Due to its limited solubility, ultrasonic and warming may be necessary for dissolution in methanol. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
A4: this compound is generally unstable in solution. The stability of stock solutions depends on the solvent and storage temperature. Stock solutions in methanol, when stored in the dark at -18°C, have been found to be stable for at least 6 months. For general stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is reduced to approximately one month. Working solutions prepared in ultrapure water can be stored at 4-8°C for up to one month.
Q5: What factors can affect the stability of this compound in my experiments?
A5: The stability of this compound is primarily affected by pH, temperature, and light. Epimerization is a reversible process that is highly dependent on pH, with weak acidic to neutral conditions generally favoring the formation of the epimer from the parent drug. Increased temperature can accelerate degradation. Exposure to light, especially UV light, can also lead to rapid degradation of tetracyclines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting peak areas in chromatography. | - Degradation of the standard in solution. - Repeated freeze-thaw cycles of the stock solution. - Exposure of the solution to light or elevated temperatures. | - Prepare fresh working solutions daily. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store all solutions protected from light and at the recommended low temperatures. - Use an autosampler with temperature control if available. |
| Appearance of unexpected peaks in the chromatogram. | - Further degradation of this compound. - Re-epimerization back to oxytetracycline. - Interaction with components of the mobile phase or matrix. | - Confirm the identity of the new peaks using a mass spectrometer if possible. - Adjust the pH of the mobile phase; tetracyclines are more stable in acidic conditions. - Ensure the mobile phase is freshly prepared and filtered. |
| Poor peak shape (e.g., tailing or broadening). | - Interaction of the analyte with active sites on the HPLC column. - Inappropriate mobile phase composition or pH. | - Use a column specifically designed for the analysis of basic compounds or a column with end-capping. - Add a chelating agent like EDTA to the mobile phase to reduce interaction with metal ions in the system. - Optimize the mobile phase pH and organic solvent content. |
| Difficulty in dissolving the solid standard. | - Low solubility in the chosen solvent. | - Use sonication and gentle warming to aid dissolution, particularly in methanol. - Consider using DMSO, in which it is also slightly soluble. |
Data on Stability of this compound and its Parent Compound
The stability of this compound is intrinsically linked to the stability of its parent compound, oxytetracycline, as they exist in a pH-dependent equilibrium. The following tables summarize the stability of oxytetracycline, which provides insights into the conditions under which this compound is formed and may be present.
Table 1: Stability of Oxytetracycline in Aqueous Solution at Different pH Values (at 25°C)
| pH | Half-life (days) |
| 3.0 | ~120 |
| 5.0 | ~70 |
| 7.0 | ~30 |
| 9.0 | ~45 |
Data extrapolated from studies on oxytetracycline degradation which note the formation of this compound.
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature (°C) | Shelf Life |
| Methanol | -18 | ≥ 6 months |
| General (e.g., Methanol, DMSO) | -20 | ~ 1 month |
| General (e.g., Methanol, DMSO) | -80 | ~ 6 months |
| Ultrapure Water (Working Solution) | 4-8 | ≤ 1 month |
Experimental Protocols
Protocol for Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of a this compound analytical standard in a given solvent and at a specific temperature.
1. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound solid standard.
-
Dissolve the standard in the chosen solvent (e.g., methanol, DMSO, or an aqueous buffer) to a final concentration of 1 mg/mL to prepare the stock solution. Use sonication if necessary.
-
Prepare working solutions by diluting the stock solution with the same solvent or mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
2. Stability Study Setup:
-
Aliquot the working solution into several amber vials to protect from light.
-
Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, room temperature).
-
Prepare a "time zero" sample by immediately analyzing one of the freshly prepared working solutions.
3. HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Inject the sample into a suitable HPLC system. A typical system for tetracycline analysis would be:
-
Column: C18 or Phenyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic buffer (e.g., 0.01 M oxalic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 355 nm.
-
Column Temperature: 30°C.
-
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The degradation rate and half-life can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified degradation pathway of Oxytetracycline to this compound.
References
Technical Support Center: 4-Epioxytetracycline Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Epioxytetracycline in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Problem 1: Rapid loss of this compound potency in solution.
-
Question: My this compound solution is losing activity much faster than expected. What could be the cause?
-
Answer: Rapid degradation of this compound is often multifactorial. The primary contributing factors are improper pH, elevated temperature, exposure to light, and the presence of metal ions.
-
pH: this compound, like other tetracyclines, is susceptible to epimerization, a reversible process that is highly pH-dependent. The equilibrium between oxytetracycline and this compound is most rapidly achieved at a pH of approximately 3.[1] Under strongly acidic conditions (pH below 2), irreversible dehydration can occur, leading to the formation of anhydrotetracycline, a toxic degradation product. In alkaline solutions, other degradation pathways become more prominent.
-
Temperature: Elevated temperatures significantly accelerate the degradation kinetics of tetracyclines.[2][3][4] Storing solutions at room temperature or higher can lead to substantial loss of the active compound in a short period.
-
Light: Tetracyclines are photosensitive molecules. Exposure to direct sunlight or even ambient laboratory light can induce photodegradation, resulting in the formation of various degradation products.[5]
-
Metal Ions: Divalent and trivalent metal ions can chelate with tetracyclines, which can either stabilize or destabilize the molecule depending on the specific ion and conditions. For instance, while some metal complexes might show increased stability, the presence of ions like Ca²⁺ and Mg²⁺ can lead to the precipitation of tetracycline complexes, effectively removing the drug from the solution.
-
Problem 2: Variability in experimental results using this compound solutions.
-
Question: I am observing inconsistent results between experiments using what should be the same this compound solution. Why might this be happening?
-
Answer: Inconsistent results are often a consequence of ongoing degradation, leading to a change in the concentration of the active this compound over time.
-
Inconsistent Storage: If stock solutions are not stored under identical, optimal conditions (e.g., aliquoted, frozen, and protected from light), their composition will vary over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
Solvent Effects: The choice of solvent can impact stability. While methanol is a common solvent for tetracyclines, aqueous solutions are often used for experiments. The stability in aqueous buffers will be highly dependent on the pH and composition of the buffer.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for a this compound stock solution?
-
A1: For long-term storage (up to 6 months), stock solutions should be stored at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. All solutions should be sealed tightly to prevent moisture absorption and protected from light by using amber vials or wrapping containers in aluminum foil.
-
-
Q2: How should I prepare my working solutions to maximize stability?
-
A2: Prepare working solutions fresh for each experiment whenever possible. If a buffered solution is required, use a system that maintains a pH where this compound is most stable. For many tetracyclines, a slightly acidic pH range of 4 to 5.5 has been shown to be relatively stable. Consider using a dextrose-based solution, as 5% dextrose has been shown to be a more stabilizing diluent for oxytetracycline compared to saline or Ringer's solution.
-
Preventing Degradation
-
Q3: What additives can I use to stabilize my this compound solution?
-
A3: The addition of chelating agents and antioxidants can significantly reduce degradation.
-
Chelating Agents: Disodium edetate (EDTA) can be added at a concentration of 0.1-0.5% to chelate metal ions that can catalyze degradation.
-
Antioxidants: Sodium thiosulfate or sodium metabisulfite at a concentration of 0.1-0.5% can help prevent oxidative degradation.
-
-
-
Q4: How critical is light protection during my experiments?
-
A4: Light protection is highly critical. All handling of this compound solutions should be performed under subdued light conditions. Use amber-colored glassware or cover tubes and flasks with aluminum foil during the experiment.
-
Analytical Concerns
-
Q5: How can I accurately quantify the amount of this compound in my sample, considering its potential degradation?
-
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is essential. Such a method should be able to separate this compound from its parent compound (oxytetracycline) and its major degradation products (e.g., anhydro- and epi-anhydro forms).
-
Data Presentation
The following tables summarize quantitative data on the degradation of oxytetracycline, which serves as a close proxy for the stability of this compound due to their reversible epimerization.
Table 1: Effect of pH on the Half-Life of Oxytetracycline in Aqueous Solution
| pH | Temperature (°C) | Half-Life (days) |
| 3.09 | Ambient | 6.6 |
| 5.07 | Ambient | 1.9 |
| 6.91 | Ambient | 0.9 |
| 9.06 | Ambient | 1.8 |
| 10.54 | Ambient | 1.6 |
Data adapted from studies on oxytetracycline hydrolysis.
Table 2: Effect of Temperature on the Half-Life of Oxytetracycline in Aqueous Solution
| Temperature (°C) | pH | Half-Life (days) |
| 4 | Neutral | >77 |
| 25 | 8.96 | 7.3 |
| 40 | Neutral | ~1 |
| 43 | Neutral | 0.26 |
| 60 | 8.96 | 0.15 |
Data compiled from various studies on oxytetracycline degradation kinetics.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Quantification of this compound
This protocol describes a general method for the separation and quantification of this compound and its parent compound, oxytetracycline. Method optimization may be required for specific sample matrices.
1. Materials and Reagents:
-
This compound and Oxytetracycline reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Inertsil C8, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05% TFA in water.
-
Mobile Phase B: Acetonitrile/Methanol/Tetrahydrofuran (80:15:5, v/v/v).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-90% B (linear gradient)
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm or 360 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol. Store at -20°C, protected from light.
-
Working Standards: Dilute stock solutions with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the experimental sample with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject standards and samples.
-
Identify peaks based on the retention times of the reference standards.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve.
Mandatory Visualizations
Caption: Degradation pathways of Oxytetracycline and this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape of 4-Epioxytetracycline in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the high-performance liquid chromatography (HPLC) analysis of 4-Epioxytetracycline, a common epimer and impurity of Oxytetracycline.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, and tetracyclines in general, is often characterized by peak tailing or fronting. The primary causes include:
-
Secondary Silanol Interactions: The basic amine groups on the this compound molecule can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.[1][2][3][4]
-
Metal Chelation: Tetracyclines are potent chelating agents and can interact with metal ions (e.g., iron, stainless steel) present in the HPLC system (frits, tubing, column), causing peak tailing and broadening.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. At a pH close to the analyte's pKa, uneven ionization can lead to asymmetrical peaks. For tetracyclines, epimerization can occur in mildly acidic conditions (pH 2-6).
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.
Q2: Why is my this compound peak tailing?
Peak tailing is a common issue and can be attributed to several factors as outlined in the troubleshooting workflow below. The most frequent causes are secondary interactions with the stationary phase and metal chelation.
Q3: What is causing my this compound peak to show fronting?
Peak fronting is often a result of:
-
Sample Overload: Injecting a sample that is too concentrated.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase conditions.
-
Column Collapse: A physical change or void in the column packing material, though this is a more catastrophic failure.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow this logical troubleshooting workflow.
Caption: Workflow for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting
If you are observing peak fronting for this compound, use the following guide.
Caption: Workflow for troubleshooting peak fronting.
Data & Protocols
Table 1: Summary of HPLC Methods for Tetracycline Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Oxytetracycline & 4-Epi-Oxytetracycline | Tetracyclines | Tetracycline Analogues | Oxytetracycline |
| Column | Inertsil WP300 C4 (5 µm, 4.6 x 150 mm) | Waters XBridge BEH C8 (3.5 µm, 150 x 4.6 mm) | Axxi-Chrom Octyl (25 x 4.6 mm) | Macherey-Nagel C18 (5 µm, 250 x 4.5 mm) |
| Mobile Phase A | 7.5 mmol/L Tetra-n-butylammonium phosphate (TBP) in water | 25 mM KH₂PO₄, 0.1 mM EDTA, pH 3.0 | 0.01M Oxalic Acid, pH 2.0 | 10 mM KH₂PO₄, pH 4.0 |
| Mobile Phase B | N/A (Isocratic) | Methanol | Methanol/Acetonitrile | Acetonitrile/Methanol |
| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.7 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 55°C | 55°C | Not Specified | 25°C |
| Detection | 360 nm (OTC), 364 nm (4eOTC) | 270 nm | 355 nm | Diode Array (210-600 nm) |
Experimental Protocol: Mobile Phase Preparation with Chelating Agent
This protocol is based on a common approach to mitigate metal chelation effects.
Objective: To prepare a mobile phase that minimizes peak tailing caused by metal ion interactions.
Materials:
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
HPLC-grade water
-
Phosphoric acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
HPLC-grade Methanol
Procedure:
-
Prepare Aqueous Component (Mobile Phase A):
-
Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in HPLC-grade water.
-
Add EDTA to a final concentration of 0.1 mM.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the solution through a 0.2 or 0.45 µm filter.
-
-
Prepare Organic Component (Mobile Phase B):
-
Use HPLC-grade Methanol.
-
-
System Setup:
-
Prime the HPLC system with the prepared mobile phases.
-
Equilibrate the column (e.g., a C8 or C18) with the initial gradient conditions until a stable baseline is achieved.
-
This protocol provides a robust starting point for developing a method to improve the peak shape of this compound. Further optimization of the gradient, flow rate, and temperature may be necessary for your specific application.
References
Technical Support Center: Analysis of 4-Epioxytetracycline by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the analysis of 4-Epioxytetracycline (4-epi-OTC) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[5] In the analysis of this compound, complex matrices such as animal tissues, food products, and environmental samples are common sources of these interferences.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 4-epi-OTC standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or peaks in the baseline signal at the retention time of 4-epi-OTC indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative approach compares the response of 4-epi-OTC spiked into a pre-extracted blank matrix sample to the response of the same concentration in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the common sources of matrix effects in this compound analysis?
A3: Common sources of matrix effects are endogenous components of the sample that are co-extracted with this compound. These can include:
-
Phospholipids: Particularly prevalent in biological matrices like plasma, serum, and tissues.
-
Salts and Buffers: High concentrations of salts from the sample or extraction buffers can interfere with the ionization process.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation is a frequent cause of matrix effects.
-
Other Endogenous Components: Depending on the matrix (e.g., fats in food, humic substances in soil), a variety of other molecules can co-elute and cause interference.
Troubleshooting Guide
Issue 1: Poor peak shape and shifting retention times for this compound.
-
Possible Cause: Co-eluting matrix components can interact with the analyte and the stationary phase of the LC column, leading to distorted peak shapes and retention time shifts. This can also be caused by overloading the column with matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust the gradient profile of your LC method to better separate this compound from the matrix interferences.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components injected onto the column.
-
Issue 2: Low recovery of this compound during sample preparation.
-
Possible Cause: The chosen extraction method may not be optimal for the specific matrix, leading to inefficient extraction of this compound. The analyte may also be lost during cleanup steps.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different extraction solvents and pH conditions to improve the extraction efficiency of this compound from the matrix. For tetracyclines, acidic conditions are often employed.
-
Evaluate SPE Sorbent: If using solid-phase extraction, test different sorbent types (e.g., polymeric reversed-phase, mixed-mode cation exchange) to find the one that provides the best retention and elution of this compound while minimizing matrix co-extraction.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for recovery losses during sample preparation.
-
Issue 3: Significant ion suppression or enhancement observed.
-
Possible Cause: Co-eluting matrix components are directly impacting the ionization of this compound in the mass spectrometer source.
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of the same matrix that is free of the analyte. This helps to compensate for consistent matrix effects.
-
Standard Addition: For highly variable matrices, the standard addition method, where known amounts of the standard are added to the sample, can provide more accurate quantification.
-
Improve Chromatographic Separation: A longer chromatographic run or a column with higher resolving power can help to separate this compound from the interfering compounds.
-
Optimize MS Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to minimize the impact of matrix effects.
-
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for this compound and related tetracyclines from various studies.
Table 1: Recovery of this compound in Different Matrices
| Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Calf Tissue (Muscle, Liver, Kidney) | Liquid Extraction followed by SPE | 52 - 62 | |
| Sow Milk | Not specified | 97 - 103.3 | |
| Lettuce | Acetonitrile/Methanol Extraction with dSPE | 93.0 - 110.5 |
Table 2: Observed Matrix Effects for Tetracyclines in Various Matrices
| Matrix | Analyte | Matrix Effect | Reference |
| Sediment and Biota Extracts | Pharmaceuticals (including a tetracycline) | 56% suppression to 25% enhancement | |
| Feed | Tetracyclines | Strong ion suppression | |
| Surface Water | Basic Pharmaceuticals | Variable matrix effects requiring standard addition |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is based on methodologies described for the analysis of oxytetracycline and its epimer in calf tissues.
-
Homogenization: Homogenize 2 g of tissue with an appropriate internal standard.
-
Extraction: Add 10 mL of sodium succinate solution (pH 4.0) and vortex for 1 minute.
-
Protein Precipitation: Add 5 mL of trichloroacetic acid, vortex, and centrifuge.
-
Filtration: Filter the supernatant through a paper filter.
-
Solid-Phase Extraction (SPE):
-
Condition an HLB polymeric reversed-phase SPE cartridge with methanol and then with water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound with methanol or an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol synthesized from several sources.
-
Liquid Chromatography:
-
Column: A C18 or polymeric reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 0.001 M oxalic acid to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the analyte from matrix components.
-
Column Temperature: Elevated column temperatures (e.g., 60 °C) can improve the separation of this compound from its parent compound, oxytetracycline.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for tetracyclines.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. A common precursor ion is m/z 461.
-
Visualizations
Caption: Workflow for the analysis of this compound in tissue samples.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for 4-Epioxytetracycline in Animal Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 4-Epioxytetracycline in animal tissues. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory guidelines for the analysis of this compound residues in animal tissues?
A1: The analysis of veterinary drug residues, including this compound, is governed by several national and international regulatory bodies. Key guidelines are provided by:
-
The European Union (EU): The EU establishes Maximum Residue Limits (MRLs) for veterinary drugs in food products of animal origin.[1] Commission Regulation (EU) No 37/2010 and Regulation (EC) No 470/2009 are important legal frameworks.[1] The European Medicines Agency (EMA) is responsible for assessing MRLs for pharmacologically active substances.[2]
-
The U.S. Food and Drug Administration (FDA): The FDA provides guidance for industry on evaluating the metabolism and residue kinetics of veterinary drugs in food-producing animals to establish product withdrawal periods.[3]
-
Codex Alimentarius Commission: This joint FAO/WHO program sets international food safety standards, including MRLs for veterinary drugs, which serve as a reference for many countries.[4]
Q2: Why is it crucial to analyze for this compound alongside its parent drug, Oxytetracycline?
A2: this compound is a microbiologically active epimer of Oxytetracycline (OTC). Regulatory bodies like the European Community have set Maximum Residue Limits (MRLs) for the sum of OTC and this compound in animal-derived foods. Therefore, analytical methods must be able to separate and quantify both compounds to ensure accurate residue analysis and compliance with food safety standards. In aqueous solutions, OTC can epimerize at the C-4 position to form this compound.
Q3: What are the most common analytical techniques for the determination of this compound in animal tissues?
A3: The most prevalent and reliable techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with UV or diode-array detection is a widely used method.
-
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace residue analysis and confirmation. This technique is particularly useful for identifying and quantifying both Oxytetracycline and its 4-epimer.
Q4: What are the typical sample preparation methods for extracting this compound from animal tissues?
A4: Effective sample preparation is critical for removing interferences and concentrating the analyte. Common methods include:
-
Liquid-Liquid Extraction (LLE): This is a traditional method using various extraction reagents.
-
Solid-Phase Extraction (SPE): This is a widely used cleanup technique. Polymeric reversed-phase cartridges, such as Oasis HLB, are frequently employed for their efficiency in extracting veterinary drug residues.
-
Protein Precipitation: This step is often used to remove proteins from the sample extract, for instance, with trichloroacetic acid.
Troubleshooting Guide
Problem 1: Poor chromatographic resolution between Oxytetracycline and this compound.
-
Cause: These two compounds are epimers with very similar physicochemical properties, making their separation challenging.
-
Troubleshooting & Optimization:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor influencing the ionization and retention of tetracyclines. An acidic mobile phase is commonly used.
-
Adjust Mobile Phase Composition: Modifying the organic solvent gradient, such as using a shallower gradient, can improve separation.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
Column Chemistry: Consider using a different stationary phase. C18 and polymeric reversed-phase columns are commonly used.
-
Problem 2: Low recovery of this compound during sample preparation.
-
Cause: Inefficient extraction or cleanup steps can lead to analyte loss.
-
Troubleshooting & Optimization:
-
Optimize Extraction Solvent: The choice of extraction solvent and its pH are crucial. Oxalic acid and EDTA-McIlvaine buffer are commonly used.
-
Evaluate SPE Cartridge: Ensure the SPE cartridge type is appropriate for the analytes. Polymeric sorbents are often effective.
-
Check for Chelation: Tetracyclines can chelate with metal ions, which may affect recovery. The addition of chelating agents like EDTA to the extraction buffer can mitigate this.
-
Problem 3: Matrix effects leading to ion suppression or enhancement in LC-MS/MS analysis.
-
Cause: Co-eluting endogenous components from the tissue matrix can interfere with the ionization of the target analyte.
-
Troubleshooting & Optimization:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method, such as a multi-step SPE or a combination of LLE and SPE.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
-
Employ an Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
-
Problem 4: Analyte instability during sample storage or preparation.
-
Cause: this compound can be unstable under certain conditions.
-
Troubleshooting & Optimization:
-
Control Temperature: Store samples and extracts at low temperatures (e.g., -20°C) and protect them from light.
-
Prepare Standards Freshly: Working standard solutions should be prepared daily to ensure accuracy.
-
Minimize Processing Time: Keep the time for sample preparation to a minimum.
-
Quantitative Data Summary
Table 1: Performance Characteristics of Analytical Methods for this compound in Animal Tissues
| Parameter | Method | Tissue | Value | Reference |
| Recovery | LC-MS/MS | Calf Muscle | 52-62% | |
| LC-MS/MS | Pig Muscle | 91.8-103.6% | ||
| HPLC | Swine Muscle | >77.8% | ||
| Limit of Detection (LOD) | LC-MS/MS | Calf Muscle | 0.8-48.2 ng/g | |
| HPLC | Broiler Meat | 10.5 ng/g (for Tetracycline) | ||
| Limit of Quantification (LOQ) | LC-MS/MS | Pig Muscle | <15 µg/kg | |
| HPLC | Swine Muscle | 50 µg/kg | ||
| Precision (RSD%) | LC-MS/MS | Calf Tissues | Below max allowed by Horwitz equation | |
| HPLC | Porcine Muscle | 2.05-4.30% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Muscle Tissue
This protocol is a composite based on common practices described in the literature.
1. Sample Preparation:
-
Homogenization: Homogenize 2g of muscle tissue.
-
Extraction: Add an internal standard and 10 mL of an extraction solution (e.g., 0.02 M oxalic acid). Vortex for 1 minute and centrifuge.
-
Protein Precipitation: To the supernatant, add a protein precipitation agent (e.g., trichloroacetic acid), vortex, and centrifuge.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 or polymeric reversed-phase column (e.g., PLRP-S).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01% formic acid or 0.001 M oxalic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a specific temperature (e.g., 60°C) to ensure consistent chromatography.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Monitor specific precursor and product ion transitions for both this compound and the internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
reducing ion suppression for 4-Epioxytetracycline in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 4-Epioxytetracycline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Given that this compound is often analyzed in complex biological matrices like plasma, tissue, or feed, endogenous components such as phospholipids, salts, and proteins can cause significant ion suppression.[3]
Q2: I'm observing significant ion suppression for this compound. What are the primary strategies to reduce it?
A: The most effective strategies to combat ion suppression involve a multi-faceted approach focusing on sample preparation, chromatographic separation, and the use of appropriate internal standards.[4]
-
Optimize Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting this compound. Solid-Phase Extraction (SPE) is generally more effective than simpler methods like Protein Precipitation (PPT) for removing interfering substances.
-
Improve Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression. This can be achieved by optimizing the analytical column, mobile phase composition, and gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and reliable quantification.
The following diagram illustrates the logical workflow for addressing ion suppression:
Q3: Which sample preparation technique is best for reducing ion suppression for this compound?
A: For tetracyclines, including this compound, Solid-Phase Extraction (SPE) is a highly effective technique for minimizing matrix effects. Mixed-mode cation exchange (MCX) SPE cartridges, such as Oasis MCX, have been shown to be particularly effective for tetracyclines in complex matrices like animal feed. These cartridges utilize both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity. For general purposes, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are also a robust choice. Protein precipitation (PPT) is a simpler technique but is generally less effective at removing phospholipids, which are major contributors to ion suppression.
| Sample Preparation Technique | Principle | General Efficacy for Tetracyclines | Key Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Moderate | Simple and fast, but often results in significant remaining matrix components, especially phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good | Can be effective but may require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | High | Generally provides the cleanest extracts. |
| Oasis HLB | Reversed-phase retention. | Very Good | A versatile sorbent for a wide range of analytes, including tetracyclines. |
| Oasis MCX | Mixed-mode Cation Exchange (reversed-phase and strong cation exchange). | Excellent | Highly selective for basic compounds like tetracyclines, leading to very clean extracts. |
Q4: Can you provide a starting protocol for SPE of this compound from plasma?
A: Yes, the following is a general protocol for mixed-mode cation exchange SPE using an Oasis MCX cartridge, which can be adapted for this compound analysis in plasma.
Experimental Protocol: Oasis MCX SPE for this compound in Plasma
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid (H₃PO₄) in water.
-
Vortex to mix. This step ensures the analyte is in its cationic form for retention on the MCX sorbent.
-
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the Oasis MCX cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol. This removes non-polar interferences.
-
Elute: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
The workflow for this SPE protocol is visualized below:
Q5: How can I optimize my LC method to better separate this compound from matrix interferences?
A: Chromatographic optimization is key to reducing ion suppression by separating this compound from co-eluting matrix components. Consider the following:
-
Column Chemistry: A C18 column is commonly used for tetracycline analysis. For challenging separations, consider a column with alternative selectivity, such as a phenyl-hexyl or a polymeric reversed-phase column.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact peak shape and ionization efficiency.
-
Formic acid (0.1%) is a common choice for positive mode electrospray ionization (ESI) and generally provides good sensitivity.
-
Oxalic acid can be used as a chelating agent to improve the peak shape of tetracyclines, which are known to interact with metal ions in the LC system. A combination of oxalic acid and formic acid in the aqueous mobile phase can be effective.
-
-
Gradient Elution: A well-designed gradient can effectively separate early-eluting polar interferences and later-eluting non-polar interferences (like phospholipids) from the analyte peak.
-
UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems utilize columns with smaller particles, leading to sharper peaks and better resolution, which can significantly reduce ion suppression.
| Parameter | Recommendation for this compound | Rationale |
| Column | C18, 1.7-2.1 mm ID, <3 µm particle size | Good retention for tetracyclines and compatibility with high-efficiency systems. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.001 M Oxalic Acid + 0.5% Formic Acid | Provides protons for positive ionization and can improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for columns with smaller internal diameters. |
| Gradient | Start with a low percentage of organic phase to elute polar interferences, then ramp up to elute this compound, followed by a high organic wash to clean the column. | Ensures separation from a wide range of matrix components. |
Q6: I do not have a stable isotope-labeled internal standard for this compound. What are my options?
A: While a SIL-IS is the gold standard for correcting matrix effects, other strategies can be employed if one is not available:
-
Use a Structural Analog: A compound that is structurally similar to this compound and has similar chromatographic behavior and ionization properties can be used. For this compound, a suitable analog could be another tetracycline that is not present in the sample, such as demeclocycline.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for the ion suppression observed in the actual samples.
-
Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the sample. By extrapolating back to a zero response, the initial concentration in the sample can be determined. This is a very accurate method for overcoming matrix effects but is more labor-intensive.
The decision on which strategy to use can be guided by the following diagram:
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
selection of internal standards for 4-Epioxytetracycline quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 4-Epioxytetracycline using internal standards.
Selection of Internal Standards: A Critical Step
The choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of this compound, especially in complex biological matrices. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.[1] Two primary types of internal standards are commonly employed for this purpose: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards .
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[1] They are analogs of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, including extraction efficiency and ionization response, but with a different mass-to-charge ratio (m/z) that can be distinguished by the mass spectrometer.
Structural Analog Internal Standards: These are compounds that are structurally and chemically similar to the analyte but are not present in the sample. They should have similar extraction and chromatographic behavior. While more cost-effective than SIL standards, they may not perfectly mimic the analyte's ionization behavior, which can be a source of variability.
Below is a comparative summary of commonly used internal standards for tetracycline analysis, which can be applied to this compound quantification.
Quantitative Data Summary for Internal Standard Selection
| Parameter | This compound (Analyte) | Oxytetracycline-d6 (SIL IS) | Demeclocycline (Structural Analog IS) |
| Typical Retention Time (min) | 2.0 - 4.0 | 2.0 - 4.0 | 2.1 - 4.5 |
| Precursor Ion (m/z) | 461.1 | 467.1 | 465.0 |
| Product Ion(s) (m/z) | 443.1, 426.1 | 449.1, 432.1 | 448.0, 430.0 |
| Typical Recovery (%) | 85 - 105 | 85 - 105 | 80 - 110 |
| Key Advantages | - | Co-elutes with analyte, compensates for matrix effects effectively. | More affordable, readily available. |
| Key Disadvantages | - | Higher cost, potential for isotopic interference if not high purity. | May not perfectly compensate for matrix effects, different retention time. |
Note: The values presented in this table are illustrative and can vary depending on the specific LC-MS/MS method, matrix, and instrumentation.
Experimental Protocol: LC-MS/MS Quantification of this compound
This section provides a detailed methodology for the quantification of this compound in a biological matrix (e.g., plasma) using a structural analog internal standard, Demeclocycline.
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add the internal standard (Demeclocycline) to a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 461.1 -> 443.1 (Quantifier), 461.1 -> 426.1 (Qualifier)
-
Demeclocycline (IS): 465.0 -> 448.0 (Quantifier)
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound.
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for tetracycline-class antibiotics is a common issue.[2] Several factors can contribute to this:
-
Secondary Interactions: Tetracyclines can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column specifically designed for basic compounds. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can help by protonating the silanol groups and reducing these interactions.[2]
-
-
Metal Chelation: Tetracyclines are known to chelate with metal ions present in the sample, LC system, or column packing.[3] This can lead to peak tailing and broadening.
-
Solution: Add a chelating agent like EDTA to the sample or mobile phase to sequester metal ions.
-
-
Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion, including fronting.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
Q2: I am seeing significant variability in my results. What could be the cause?
A2: High variability is often linked to matrix effects, where components of the biological sample interfere with the ionization of the analyte and internal standard.
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ESI signal of this compound and the internal standard.
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix interferences.
-
Use a SIL Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing more accurate correction.
-
-
Q3: My this compound peak is splitting. What should I investigate?
A3: Peak splitting can be caused by several factors:
-
Column Contamination or Void: A partially blocked column frit or a void at the head of the column can cause the sample band to split.
-
Solution: Reverse-flush the column to remove particulates. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Co-elution with an Isomer: Ensure that the peak splitting is not due to the separation of this compound from its parent compound, Oxytetracycline, or other related isomers.
-
Solution: Review the retention times of standards for related compounds to confirm the identity of the peaks.
-
-
Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to split peaks.
-
Solution: Perform routine maintenance on the autosampler and ensure the injection parameters are set correctly.
-
Q4: How do I choose between a SIL internal standard and a structural analog?
A4: The choice depends on the specific requirements of your assay:
-
For highest accuracy and to robustly correct for matrix effects , a SIL internal standard is the preferred choice. This is particularly important for regulatory submissions or when analyzing complex and variable biological matrices.
-
For routine analysis or when cost is a significant factor , a structural analog like Demeclocycline can provide acceptable results, provided the method is carefully validated to demonstrate that the analog adequately tracks the analyte's behavior.
Visualizations
References
Technical Support Center: Optimizing Mobile Phase for 4-Epioxytetracycline Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the chromatographic separation of 4-Epioxytetracycline. The following information addresses common challenges and offers systematic approaches to optimize HPLC and LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from the parent drug important?
A1: this compound (4eOTC) is the C4-epimer of Oxytetracycline (OTC), a broad-spectrum antibiotic. Epimers are stereoisomers that differ in configuration at only one stereocenter. This structural similarity makes them difficult to separate chromatographically. The separation is critical because regulatory bodies often require the quantification of both the active parent drug and its epimer to assess the total active residue and ensure food safety and pharmaceutical quality.[1] 4eOTC is microbiologically active and can revert to the parent compound, making its independent measurement essential.[1]
Q2: What are typical starting mobile phase conditions for separating tetracycline epimers?
A2: A common starting point for reversed-phase HPLC is a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidic aqueous phase.[2][3] The aqueous phase often contains an acid such as oxalic acid, formic acid, or phosphoric acid to control the pH and improve peak shape.[2] A typical initial gradient might run from a low percentage (e.g., 10-20%) to a higher percentage (e.g., 40-50%) of the organic modifier.
Q3: How does mobile phase pH affect the separation of this compound?
A3: Mobile phase pH is a critical parameter. Tetracyclines are ionizable compounds, and their charge state changes with pH, which significantly impacts their retention on a reversed-phase column. A mildly acidic pH (typically between 2 and 4) is used to suppress the ionization of residual silanol groups on the silica-based columns, which minimizes peak tailing. However, tetracyclines can readily epimerize under mildly acidic conditions (pH 2-6), so precise and consistent pH control is vital for reproducible results.
Q4: What is the specific role of additives like oxalic acid in the mobile phase?
A4: Additives like oxalic acid serve multiple functions. As an acid, it helps maintain a low pH. Crucially, oxalic acid is also a chelating agent. Tetracyclines can chelate with trace metals present in the HPLC system or on the column's stationary phase, leading to severe peak tailing. Oxalic acid binds to these metal ions, preventing them from interacting with the analytes and thereby dramatically improving peak symmetry.
Q5: Should I use acetonitrile or methanol as the organic modifier?
A5: Both acetonitrile and methanol are common organic solvents in reversed-phase chromatography. Acetonitrile generally has a lower viscosity, which results in lower backpressure and often provides different selectivity compared to methanol. The choice between them can impact the resolution of the epimers. If baseline separation is not achieved with one, it is often beneficial to try the other, as the change in solvent can alter the interaction with the stationary phase and improve the separation.
Q6: When is an isocratic method preferred over a gradient method for this separation?
A6: An isocratic method (constant mobile phase composition) is simpler, more robust, and results in a stable baseline, which is advantageous for routine quality control analysis. If the resolution between this compound and its parent compound is sufficient and the run time is acceptable, an isocratic method is ideal. A gradient method (variable mobile phase composition) is necessary when dealing with complex mixtures or when other related substances or degradation products with significantly different polarities need to be eluted within the same run.
Troubleshooting Guide
Problem: Poor resolution between this compound and the parent tetracycline peak.
-
Answer:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase retention times and may improve the separation between these closely eluting peaks. Make small, systematic adjustments (e.g., 1-2% changes).
-
Change Organic Modifier Type: Switch from acetonitrile to methanol or vice-versa. This changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Optimize pH: A small change in pH can alter the ionization state of the analytes and improve resolution. Ensure the chosen pH is stable and does not promote on-column epimerization.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance separation, although it will also increase backpressure.
-
Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase. While C18 is common, columns like C4, phenyl, or polymeric phases can offer different selectivities that may be beneficial for epimer separation. An Inertsil WP300 C4 column, for example, has been shown to effectively separate oxytetracycline and its epimer using a fully aqueous mobile phase.
-
Problem: Significant peak tailing for one or both compounds.
-
Answer: Peak tailing for tetracyclines is most often caused by secondary interactions with the stationary phase.
-
Use an Acidic Mobile Phase with a Chelator: The primary solution is to use a mobile phase containing a chelating acid like oxalic acid at a concentration of 1-10 mM. This passivates active sites on the column and prevents metal chelation.
-
Lower the Mobile Phase pH: Reducing the pH (e.g., to ~2.0) further suppresses the ionization of silanol groups, a common cause of tailing for basic compounds.
-
Check for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Try flushing the column with a strong solvent or, if using a guard column, replace it.
-
Evaluate Column Choice: If tailing persists, consider a high-purity silica column with robust end-capping or a polymeric column, which lacks silanol groups.
-
Problem: Retention times are drifting or irreproducible.
-
Answer: Drifting retention times suggest that the chromatographic system or conditions are not stable.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis. This is especially critical when changing mobile phase composition. A stable baseline is a good indicator of equilibration.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily. The organic component can evaporate over time, and the pH of aqueous buffers can change upon exposure to air, altering the chromatography.
-
Degas the Mobile Phase: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.
-
Problem: Peaks are broad, split, or show fronting.
-
Answer: These issues often point to a physical problem with the column or system, or to mass overload.
-
Check for Column Void/Blockage: A sudden shock or operating at high pH can cause a void at the column inlet, leading to split or distorted peaks. A partially blocked inlet frit can also cause these issues. Try back-flushing the column at a low flow rate or replacing the inlet frit.
-
Reduce Sample Concentration/Volume: Peak fronting is a classic sign of column overload. Reduce the mass of the analyte injected by either diluting the sample or reducing the injection volume.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to prevent extra-column band broadening.
-
Data Presentation: Mobile Phase Compositions
The following table summarizes various successful mobile phase compositions used for the separation of tetracyclines and their 4-epimers.
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Inertsil WP300 C4 (5 µm, 4.6x150 mm) | Isocratic: 7.5 mmol/L Tetrabutylphosphonium (TBP) in water | 1.0 | 55 | PDA (360/364 nm) | |
| PLRP-S Polymeric (100Å, 5µm, 150x4.6mm) | Gradient: A: 0.001M Oxalic acid, 0.5% Formic acid, 3% THF in water; B: THF | Not Specified | 60 | MS/MS | |
| Inertsil ODS-3V (5 µm, 150x4.6 mm) | Gradient: A: 5 mM Oxalic acid in water; B: 0.1% Formic acid in Methanol | 0.8 | 30 | LC-ESI-MS/MS | |
| UCT Selectra® DA (3 µm, 100x2.1 mm) | Gradient: A: 1mM Oxalic acid in water; B: Acetonitrile | 0.3 | 40 | LC-MS/MS | |
| L1 Column (C18) (3 µm, 150x4.6 mm) | Gradient: A: 0.1% Phosphoric acid in water; B: Acetonitrile | 1.0 | Not Specified | UV (280 nm) |
Experimental Protocols
Protocol: Systematic Mobile Phase Optimization for this compound
This protocol provides a general workflow for developing a robust separation method.
-
Standard and System Preparation:
-
Prepare stock solutions of Oxytetracycline and this compound in an acidic diluent (e.g., 0.1% Phosphoric Acid or Methanol) to minimize degradation and epimerization. Store solutions at low temperatures (-20°C) and protect them from light.
-
Install a suitable reversed-phase column (e.g., a high-purity C18 or C4 column).
-
Thoroughly flush the HPLC system with the initial mobile phase.
-
-
Initial Isocratic Screening:
-
Mobile Phase: Start with a simple mobile phase, such as 85:15 (v/v) 0.01 M Oxalic Acid in water : Acetonitrile.
-
Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Use a column oven set to 30-40°C for better efficiency and lower pressure.
-
Injection: Inject a standard mixture and evaluate the chromatogram for resolution, peak shape, and retention time.
-
-
Optimization Steps:
-
Resolution Tuning: If resolution is poor, decrease the acetonitrile percentage in 2% increments (e.g., to 13%, then 11%). If peaks are too retained, increase it similarly.
-
Peak Shape Improvement: If peak tailing is observed, ensure oxalic acid or another chelating acid is present. The concentration can be adjusted (e.g., between 5-20 mM).
-
Selectivity Adjustment: If resolution cannot be achieved by adjusting solvent strength, switch the organic modifier from acetonitrile to methanol and repeat the screening process.
-
-
Gradient Development (if required):
-
If an isocratic method fails to provide adequate separation within a reasonable time, develop a shallow gradient.
-
Example Gradient:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Start at 10% B, hold for 2 minutes.
-
Increase linearly to 40% B over 10-15 minutes.
-
Include a high-organic wash step and a re-equilibration step at the end of the gradient.
-
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution between this compound and its parent compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-Epioxytetracycline and Oxytetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of oxytetracycline, a widely used broad-spectrum antibiotic, and its epimer, 4-Epioxytetracycline. This document synthesizes available data on their mechanisms of action, antibacterial potency, and the experimental methods used to evaluate their efficacy.
Executive Summary
Oxytetracycline is a well-established tetracycline antibiotic that functions by inhibiting protein synthesis in a wide range of bacteria.[1][2][3] Its bioactivity is significantly higher than that of its degradation product, this compound. The formation of this compound occurs through the epimerization of the dimethylamino group at the C4 position, a process that leads to a substantial loss of antibacterial potency.[4] While direct comparative data on the Minimum Inhibitory Concentration (MIC) of this compound is scarce in publicly available literature, it is estimated to have only about 5% of the activity of oxytetracycline against Staphylococcus aureus. This guide presents the available quantitative data for oxytetracycline and provides a qualitative comparison for this compound, alongside detailed experimental protocols for bioactivity assessment.
Data Presentation: A Comparative Overview
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, a direct quantitative comparison in a tabular format is not feasible. The bioactivity of this compound is consistently reported to be significantly lower than that of the parent compound, oxytetracycline.
Table 1: Bioactivity Comparison of Oxytetracycline and this compound
| Feature | Oxytetracycline | This compound |
| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] | Similar to oxytetracycline, but with significantly reduced binding affinity to the 30S ribosomal subunit. |
| Antibacterial Potency | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Significantly reduced antibacterial activity; reported to have approximately 5% of the potency of oxytetracycline against S. aureus. |
| Formation | Produced by the actinomycete Streptomyces rimosus. | A degradation product and epimer of oxytetracycline. |
Table 2: Minimum Inhibitory Concentration (MIC) of Oxytetracycline Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli (susceptible) | 0.5 | |
| Escherichia coli (resistant) | 64 | |
| Staphylococcus aureus | Not explicitly stated in provided search results | |
| Streptococcus pneumoniae | Not explicitly stated in provided search results | |
| Pasteurella multocida | Not explicitly stated in provided search results | |
| Actinobacillus pleuropneumoniae | Not explicitly stated in provided search results |
Mechanism of Action
Both oxytetracycline and its epimer, this compound, target the bacterial ribosome to inhibit protein synthesis. They specifically bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth and replication. The significantly lower bioactivity of this compound is attributed to a conformational change at the C4 position, which likely hinders its effective binding to the ribosomal target.
Caption: Mechanism of action for Oxytetracycline and this compound.
Experimental Protocols
The bioactivity of tetracycline antibiotics is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh a suitable amount of the antibiotic (Oxytetracycline or this compound) and dissolve it in an appropriate solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microtiter Plates:
-
Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the antibiotic stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL of the antibiotic solution from the first well to the second well of the same row.
-
Mix the contents of the second well thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to create a range of antibiotic concentrations. Discard 100 µL from the last well containing the antibiotic.
-
The final well in each row should contain only broth and will serve as a growth control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate (including the growth control well), bringing the final volume in each well to 200 µL. The final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
The available evidence conclusively demonstrates that oxytetracycline is a potent antibacterial agent, while its epimer, this compound, possesses significantly diminished bioactivity. The structural change at the C4 position critically impairs its ability to inhibit bacterial protein synthesis. For researchers in drug development, this underscores the importance of stereochemistry in antibiotic efficacy and the need to monitor for the formation of less active epimers during manufacturing and storage. While quantitative data for this compound remains limited, the established protocols for MIC determination provide a robust framework for any future direct comparative studies.
References
- 1. Comparative activity of four tetracycline analogues against pathogenic bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discordant Susceptibilities of Enterobacterales to Different Tetracycline Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Epioxytetracycline in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of analytical procedures for the quantification of 4-Epioxytetracycline, a critical impurity in tetracycline-based pharmaceutical products. The validation of these methods is assessed against the globally recognized International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure their suitability for their intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods.
The ICH Framework for Analytical Method Validation
The validation of an analytical procedure is a critical process in drug development and manufacturing, demonstrating that the method is suitable for its intended use. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of various analytical procedures.[1][2] For impurity testing, the key validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
The following diagram illustrates the typical workflow for validating an analytical method for an impurity like this compound according to ICH guidelines.
References
High Cross-Reactivity Observed Between Oxytetracycline Antibodies and its Epimer, 4-Epioxytetracycline
A comprehensive review of available data indicates a significant level of cross-reactivity between antibodies raised against oxytetracycline (OTC) and its main metabolite and epimer, 4-Epioxytetracycline (4-epi-OTC). This finding has important implications for the accuracy of immunoassay-based detection methods for OTC, as the presence of 4-epi-OTC can lead to an overestimation of the parent compound's concentration.
Studies have consistently demonstrated that 4-epi-OTC, a degradation product of oxytetracycline, binds effectively to OTC-specific antibodies.[1][2][3] This high degree of cross-reactivity is attributed to the structural similarity between the two molecules, which differ only in the stereochemistry at the C4 position.[4] In contrast, other metabolites of oxytetracycline, such as α-apo-oxytetracycline and β-apo-oxytetracycline, which have more significant structural differences, show negligible to no cross-reactivity.[1]
One study quantified the cross-reactivity of a specific oxytetracycline monoclonal antibody with 4-epi-OTC to be as high as 98.51%. This indicates that the antibody binds to the epimer almost as strongly as it does to the target analyte, oxytetracycline. The response of 4-epi-OTC in an ELISA assay was found to be very similar to that of oxytetracycline across a linear range of 1.56–50 ng/mL.
This high cross-reactivity is considered advantageous by some researchers, as 4-epi-OTC is a major metabolite of oxytetracycline and its detection alongside the parent compound can provide a more comprehensive measure of total residue. However, for studies requiring specific quantification of oxytetracycline, the use of immunoassays may yield inflated results. In such cases, chromatographic methods like HPLC-MS are recommended for more accurate and distinct quantification of OTC and its epimers.
Quantitative Cross-Reactivity Data
| Compound | Antibody Target | Cross-Reactivity (%) | Reference |
| This compound | Oxytetracycline | 98.51% | |
| α-apo-oxytetracycline | Oxytetracycline | Negligible | |
| β-apo-oxytetracycline | Oxytetracycline | Negligible | |
| Tetracycline | Oxytetracycline | Negligible | |
| 4-epi-tetracycline | Oxytetracycline | Negligible | |
| Doxycycline | Oxytetracycline | Negligible | |
| 4-epi-doxycycline | Oxytetracycline | Negligible | |
| Chlortetracycline | Oxytetracycline | Negligible | |
| 4-epi-chlortetracycline | Oxytetracycline | Negligible |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of oxytetracycline antibodies with this compound, based on methodologies described in the literature.
Materials:
-
Oxytetracycline ACCEL ELISA kit (or similar) containing microtiter plates pre-coated with oxytetracycline antigen.
-
Oxytetracycline standard solution.
-
This compound, α-apo-oxytetracycline, and β-apo-oxytetracycline standards.
-
Enzyme-horseradish peroxidase (HRP) conjugate.
-
Dilution buffer.
-
Wash buffer.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of oxytetracycline and its metabolites. Serially dilute these stock solutions with the provided dilution buffer to create a range of standard concentrations (e.g., from 1.56 ng/mL to 100 ng/mL).
-
Assay Procedure: a. To the wells of the antigen-coated microtiter plate, add a defined volume (e.g., 120 µL) of each standard dilution for both oxytetracycline and the metabolites being tested. b. Add an equal volume (e.g., 120 µL) of the diluted enzyme-HRP conjugate to each well. c. Incubate the plate for a specified time (e.g., 1 hour) at room temperature (20-25°C) in the dark. During this incubation, the free antibodies will bind to either the oxytetracycline in the sample/standard or the oxytetracycline antigen coated on the plate. d. After incubation, wash the plate multiple times (e.g., 3 times) with wash buffer to remove any unbound reagents. e. Add the TMB substrate solution (e.g., 100 µL) to each well and incubate for a further period (e.g., 30 minutes) in the dark at room temperature. The HRP enzyme will catalyze the conversion of the substrate, leading to a color change. f. Stop the reaction by adding the stop solution (e.g., 100 µL) to each well.
-
Data Analysis: a. Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. b. The optical density is inversely proportional to the concentration of oxytetracycline or its cross-reactive metabolites in the sample. c. Generate a standard curve by plotting the absorbance values against the known concentrations of the oxytetracycline standards. d. Determine the concentration of the metabolites that yields a 50% inhibition (IC50) of the antibody binding. e. Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Oxytetracycline / IC50 of Metabolite) x 100
Visualizations
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Structural relationship between Oxytetracycline and its C4 epimer, this compound.
References
- 1. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. [PDF] Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) | Semantic Scholar [semanticscholar.org]
- 4. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Epioxytetracycline as a Biomarker for Tetracycline Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-epioxytetracycline (EOTC) as a biomarker for tetracycline degradation against other potential alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting and validating appropriate markers for their specific applications.
Introduction to Tetracycline Degradation and Biomarkers
Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, including exposure to acidic or alkaline environments, light, and enzymatic activity. This degradation can lead to a loss of potency and the formation of various transformation products. Identifying reliable biomarkers is crucial for monitoring the stability of tetracycline-based pharmaceuticals, assessing environmental contamination, and understanding its metabolic fate.
This compound, an epimer of the parent compound, is a well-documented degradation product formed primarily under mildly acidic conditions. Its presence and concentration can serve as an indicator of the extent of tetracycline degradation. This guide evaluates the suitability of EOTC as a biomarker by comparing it with other significant degradation products, such as anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC).
Comparative Analysis of Tetracycline Degradation Biomarkers
The selection of an appropriate biomarker for tetracycline degradation depends on several factors, including the specific degradation pathway, the analytical method employed, and the matrix in which the analysis is performed. The following table summarizes the key characteristics of major tetracycline degradation products as potential biomarkers.
| Biomarker | Formation Conditions | Key Advantages | Key Disadvantages |
| This compound (EOTC) | Reversible epimerization in weak acid (pH 3-5) | Forms early in the degradation process; structurally similar to the parent compound, allowing for similar extraction and detection methods. | Reversible formation can complicate kinetic studies; may not be indicative of all degradation pathways. |
| Anhydrotetracycline (ATC) | Dehydration in strong acid (below pH 2) | More stable than tetracycline under certain conditions; its formation is an irreversible degradation step. | Forms under specific, harsh conditions; may not be relevant for degradation under physiological or neutral pH. |
| 4-Epianhydrotetracycline (EATC) | Dehydration of 4-epitetracycline or epimerization of anhydrotetracycline | Indicates degradation through multiple pathways. | Can be formed from two different precursors, potentially complicating the interpretation of its concentration. |
Quantitative Data on Analytical Method Performance
The accurate quantification of tetracycline and its degradation products is essential for biomarker validation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or diode-array detection (DAD) are the most common analytical techniques. The following table presents a summary of reported performance data for the analysis of tetracycline and its key degradation products.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Tetracycline | HPLC-DAD | 0.451 ppb | 1.502 ppb | 95-105 | [1] |
| 4-Epianhydrotetracycline | HPLC | - | 0.1 µg/mL | - | [2][3] |
| Tetracycline | HPLC | 0.00023 mg/mL | 0.00110 mg/mL | 78.7 - 98.6 | [4] |
| Tetracycline | LC-Fluorescence | - | 0.25 ng (injected) | - | [5] |
| Epitetracycline | LC-Fluorescence | - | 0.25 ng (injected) | - | |
| Anhydrotetracycline | LC-Fluorescence | - | 50 ng (injected) | - | |
| 4-Epianhydrotetracycline | LC-Fluorescence | - | 25 ng (injected) | - |
Experimental Protocols
This section provides a generalized experimental protocol for the analysis of tetracycline and its degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on common practices reported in the literature.
Sample Preparation (Solid Samples, e.g., Tissues, Soil)
-
Extraction:
-
Homogenize 1-5 grams of the sample.
-
Add 10-20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and McIlvaine buffer at pH 4).
-
Vortex or sonicate the sample for 10-15 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB or a similar C18 cartridge) with methanol followed by deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analytes with a small volume of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of:
-
Mobile Phase A: Water with a small percentage of formic acid or oxalic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for tetracyclines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for tetracycline, this compound, and other degradation products should be optimized using standard solutions.
-
Visualizing Degradation Pathways and Experimental Workflows
Tetracycline Degradation Pathway
The following diagram illustrates the primary degradation pathways of tetracycline under acidic conditions, leading to the formation of 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline. Note that this compound follows a similar epimerization pathway from its parent compound, oxytetracycline.
Caption: Primary degradation pathways of tetracycline under acidic conditions.
Experimental Workflow for Biomarker Analysis
This diagram outlines the typical workflow for the analysis of tetracycline degradation products from a solid matrix.
Caption: General workflow for the analysis of tetracycline degradation biomarkers.
Conclusion
The validation of this compound as a biomarker for tetracycline degradation is a robust approach, particularly for assessing degradation under mildly acidic conditions. Its early and reversible formation provides a sensitive indication of initial degradation. However, for a comprehensive understanding of tetracycline stability, especially under more extreme conditions, a multi-biomarker approach that includes the analysis of anhydrotetracycline and 4-epianhydrotetracycline is recommended. The choice of the most suitable biomarker will ultimately depend on the specific context of the study, including the anticipated degradation pathways and the analytical capabilities available. The provided experimental protocols and performance data serve as a valuable resource for researchers to develop and validate their own analytical methods for monitoring tetracycline degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for tetracycline-related USP monographs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Proficiency Testing for 4-Epioxytetracycline Analysis in Food: A Comparative Guide
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of 4-Epioxytetracycline in food matrices, participation in proficiency testing (PT) schemes is a critical component of quality assurance. These programs provide an objective assessment of a laboratory's analytical performance against that of its peers. This guide offers a comparative overview of available PT schemes relevant to this compound analysis, details a typical experimental protocol for its determination, and outlines the proficiency testing workflow.
Comparison of Proficiency Testing Providers
While PT schemes specifically for this compound are not always explicitly advertised, they are frequently included within broader schemes for tetracyclines or veterinary drug residues. The following table summarizes the offerings of major PT providers in this area. It is important to note that the specific analytes and matrices may vary from round to round, and direct inquiry with the providers is recommended for the most current information.
| Provider | Scheme Name | Relevant Analytes | Food Matrices Offered | Frequency |
| FAPAS | Tetracyclines in Prawns (FCVD22-SEA20) | Chlortetracycline, 4-epi-Chlortetracycline, Doxycycline, Oxytetracycline, 4-epi-Oxytetracycline, Tetracycline, 4-epi-Tetracycline[1] | Prawns[1] | Annual (Next rounds: Feb 2026, Feb 2027)[1] |
| Tetracyclines & Macrolides in Honey (FCVD27-HON2) | Includes tetracyclines and their epimers[2] | Honey[2] | Annual (Next round: Jan 2026) | |
| LGC AXIO Proficiency Testing | Meat & Fish (QMAS) - PT-MT-722 | Chlortetracycline, Doxycycline, Oxytetracycline, Tetracycline (epimers not explicitly listed in available documents) | Pork | Discontinued after 2023, but similar schemes may be available. |
| BIPEA | Veterinary Drugs in Feed (PTS 107) | Includes "Tetracycline TC" (further detail on epimers not specified in available documents) | Animal Feed | At least one round per year. |
| Eurofins | B ZERO® TETRA/ Epimers ELISA | This is a test kit rather than a PT scheme, but indicates capability in detecting tetracyclines and their epimers. | Various (Meat, Milk, Honey, etc.) | Not applicable (Test Kit) |
Experimental Protocol: Analysis of this compound in a Proficiency Test Sample
The following is a representative experimental protocol for the quantitative analysis of this compound and its parent compound, oxytetracycline, in a food matrix such as honey or meat, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This protocol is a synthesis of methodologies described in peer-reviewed literature.
1. Sample Preparation
-
For Honey Samples:
-
Weigh 1 g of the homogenized honey PT sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent, such as a McIlvaine buffer-EDTA solution or an acidic aqueous solution (e.g., 0.5% acetic acid in water).
-
Vortex vigorously for 1-3 minutes to dissolve the honey.
-
Utilize ultrasonication for 15-30 minutes to ensure complete extraction.
-
Centrifuge the sample at a speed sufficient to pellet any solid material (e.g., 4000-5000 rpm for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
-
For Meat/Prawn Samples:
-
Accurately weigh 2 g of the homogenized meat or prawn PT sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction buffer (e.g., McIlvaine-EDTA buffer).
-
Homogenize the sample using a high-speed homogenizer.
-
Add a protein precipitating agent, such as trichloroacetic acid, and vortex.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
The supernatant can be further cleaned up using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).
-
Elute the analytes from the SPE cartridge with a solvent like methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent.
-
2. UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify the precursor and product ions for oxytetracycline and this compound.
3. Data Analysis and Reporting
-
Construct a calibration curve using matrix-matched standards.
-
Quantify the concentration of this compound and oxytetracycline in the PT sample by comparing the peak areas to the calibration curve.
-
Report the results to the PT provider in the specified units and format. The provider will then perform a statistical analysis of all submitted results and issue a report evaluating each laboratory's performance, often using z-scores.
Proficiency Testing Workflow
The process of participating in a proficiency testing scheme for this compound analysis typically follows a set of standardized steps. The following diagram illustrates this workflow.
Signaling Pathways and Logical Relationships
In the context of proficiency testing for chemical analysis, there isn't a biological signaling pathway to diagram. However, the logical relationship between a laboratory's analytical process and the proficiency testing outcome can be visualized. The following diagram illustrates the key factors within a laboratory's quality system that influence the final reported result and, consequently, their performance in a PT scheme.
References
Unveiling 4-Epioxytetracycline Residues in Animal-Derived Foods: A Comparative Analysis
For Immediate Release
A comprehensive analysis of 4-Epioxytetracycline, a significant metabolite of the widely used veterinary antibiotic oxytetracycline, reveals its varying prevalence in different animal-derived products. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound concentrations, alongside detailed experimental protocols for its detection and quantification, fostering a deeper understanding of antibiotic residue monitoring in the food chain.
The presence of antibiotic residues in food products of animal origin is a growing public health concern. Tetracyclines, including oxytetracycline, are extensively used in animal husbandry for therapeutic and prophylactic purposes.[1][2] In the animal's body, oxytetracycline can convert to its more stable isomer, this compound. The stability and persistence of this epimer in various animal tissues and products necessitate robust analytical methods for its accurate measurement to ensure food safety.
Comparative Analysis of this compound Concentrations
Quantitative data from multiple studies have been collated to provide a comparative snapshot of this compound levels across different animal-derived matrices. The following table summarizes these findings, highlighting the variability in residue concentrations.
| Animal Product | This compound Concentration Range | Species | Analytical Method | Reference |
| Sow Milk | 1.5 - 54 µg/L | Swine | UHPLC-MS/MS | [3][4] |
| Calf Tissues (Muscle, Liver, Kidney) | Limits of detection ranged between 0.8 and 48.2 ng/g | Bovine | LC-MS-MS | [5] |
| Broiler Tissues (Muscle, Liver) | Detected up to 6 days (liver) and 12 days (muscle) post-treatment | Chicken | LC-MS/MS | |
| Broiler Feathers | Detected for 46 days post-treatment | Chicken | LC-MS/MS | |
| Market Milk | 18 - 65 µg/L | Bovine | HPLC-PAD |
Note: Concentrations can vary significantly based on dosage, withdrawal period, and the analytical method's sensitivity.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound relies on meticulous experimental procedures. The most common and reliable methods involve liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.
Key Experimental Steps:
-
Sample Preparation: This is a critical step to extract the analyte from the complex food matrix and remove interfering substances.
-
Extraction: For tissues, homogenization is followed by liquid extraction using acidic buffer solutions such as a sodium succinate solution (pH 4.0) or EDTA-McIlvaine buffer. For milk, protein precipitation with agents like trichloroacetic acid is often employed.
-
Clean-up: Solid-phase extraction (SPE) is a widely used technique to purify the extract. Polymeric reversed-phase cartridges, such as Oasis HLB, are effective for this purpose.
-
-
Chromatographic Separation:
-
Technique: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other compounds.
-
Column: Reversed-phase columns, such as C18 or polymeric columns (e.g., PLRP-S), are commonly utilized.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., oxalic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Detection and Quantification:
-
Technique: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high specificity and sensitivity, allowing for unambiguous identification and quantification.
-
Ionization: Positive electrospray ionization (ESI+) is commonly used to generate ions of the target analyte.
-
Visualizing the Analytical Workflow
To illustrate the logical flow of a typical analytical procedure for this compound, the following diagram has been generated.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical process of epimerization from its parent compound, oxytetracycline. This reversible reaction is influenced by factors such as pH and temperature.
Caption: Epimerization of Oxytetracycline to this compound.
This comparative guide underscores the importance of continued surveillance and methodological refinement in the analysis of antibiotic residues in the food supply. The provided data and protocols serve as a valuable resource for professionals dedicated to ensuring the safety and quality of animal-derived products.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for 4-Epioxytetracycline Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comparative evaluation of commercially available Certified Reference Materials (CRMs) for 4-Epioxytetracycline, a critical impurity and degradation product of the antibiotic oxytetracycline. The performance of these reference materials is assessed in the context of established analytical methodologies, with supporting experimental data to inform selection and application.
Comparison of Certified Reference Materials
Several suppliers offer this compound CRMs and analytical standards. The table below summarizes the key specifications of these products based on publicly available information. It is important to note that a direct head-to-head experimental comparison of these specific lots is not available in published literature; however, their listed properties provide a basis for initial selection.
| Supplier | Product Name | Purity | Format | Storage | Key Certifications/Notes |
| LGC Standards | 4-epi-Oxytetracycline | >95% (HPLC)[1] | Neat[1][2] | -18°C[2] or -20°C[1] | Characterized under ISO 17025 |
| LABSTANDARD | This compound - CRM | ≥ 70% | Neat | - | ISO 17034 Certified Reference Material |
| TOKU-E | 4-Epi-Oxytetracycline, EvoPure | High Purity | Neat | -20°C | Secondary reference standard |
| MedchemExpress | This compound (Standard) | Analytical Standard Grade | Neat | Room temperature (in continental US) | Intended for research and analytical applications |
Experimental Evaluation and Performance Data
The utility of a CRM is demonstrated through its performance in validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
An isocratic HPLC method with a photodiode array detector (PDAD) has been successfully established for the simultaneous analysis of oxytetracycline and this compound. This method, which utilizes an organic solvent-free mobile phase, demonstrates high accuracy and reproducibility, making it a cost-effective and environmentally friendly option for routine analysis.
Experimental Protocol: HPLC-PDAD
Caption: Workflow for HPLC-PDAD analysis of this compound.
Performance Data: HPLC-PDAD Method Validation
The validation of this HPLC method yielded the following performance characteristics, demonstrating its suitability for the accurate quantification of this compound.
| Parameter | This compound | Acceptance Criterion |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.05 - 2 | - |
| Detection Limit (µg/mL) | 0.009 | - |
| Injection Repeatability (RSD, %) | 0.45 (Retention Time), 0.55 (Peak Area) | ≤ 1% |
| Peak Tailing Factor (T) | 1.86 | ≤ 2 |
| Data sourced from an isocratic aqueous mobile phase HPLC study. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex matrices such as biological tissues and milk, LC-MS/MS methods are employed. These methods allow for the precise quantification of this compound at very low concentrations.
Experimental Protocol: LC-MS/MS
A common workflow for LC-MS/MS analysis involves sample extraction, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis of this compound.
Performance Data: LC-MS/MS Method Validation in Sow Milk
A study on the determination of this compound in sow milk using UHPLC-MS/MS reported the following validation parameters.
| Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 µg/L |
| Limit of Quantification (LOQ) | 5 µg/L |
| Intra-laboratory Reproducibility (RSD) | 6.2 - 8.3% |
| Recovery | 97 - 103.3% |
| Data from a study on oxytetracycline and this compound in sow milk. |
Conclusion
The selection of a suitable Certified Reference Material for this compound should be based on the specific requirements of the analytical method and the quality system of the laboratory. While all listed suppliers provide materials suitable for analytical testing, those with ISO 17034 accreditation, such as LABSTANDARD, offer the highest level of quality assurance for a CRM. The experimental data presented from published studies demonstrate that with high-quality reference materials, robust and reliable analytical methods like HPLC and LC-MS/MS can be developed and validated for the accurate quantification of this compound. Researchers are encouraged to consult the certificates of analysis for specific lots to obtain detailed information on purity and uncertainty.
References
A Practical Guide to Inter-Laboratory Method Transfer for 4-Epioxytetracycline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the successful transfer of an analytical method for 4-Epioxytetracycline between laboratories. Ensuring consistent and reliable analytical results is paramount in pharmaceutical development and quality control. This document outlines a representative High-Performance Liquid Chromatography (HPLC) method, details the critical steps of the method transfer process, presents comparative data, and offers solutions to common challenges.
Introduction to this compound and Method Transfer
This compound is a key degradation product and epimer of the broad-spectrum antibiotic oxytetracycline.[1][2] Its presence and quantity are critical quality attributes in pharmaceutical formulations containing oxytetracycline, as it has significantly lower antibiotic activity and can be indicative of product stability.[3] Regulatory bodies require the monitoring of this impurity, making a robust and reliable analytical method essential.
The transfer of an analytical method from a developing laboratory (Originating Unit) to a receiving laboratory (Receiving Unit) is a formal process that qualifies the receiving laboratory to perform the analytical procedure.[4][5] A successful transfer provides documented evidence that the method performs as intended in the new environment, ensuring consistency of results across different sites, which is crucial for multi-site manufacturing, outsourcing, and regulatory submissions.
Experimental Protocols
This section details a common HPLC method for the analysis of this compound.
Materials and Reagents
-
This compound Reference Standard
-
Oxytetracycline Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound and Oxytetracycline reference standards in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: The preparation of the drug product sample will depend on the dosage form. For a tablet, it typically involves crushing the tablet, dissolving it in a suitable solvent, and filtering it before injection.
The Method Transfer Process
A successful method transfer relies on a structured approach, clear communication, and a comprehensive transfer protocol.
Method Transfer Workflow
The following diagram illustrates the key stages of a typical analytical method transfer process.
Caption: A typical workflow for an analytical method transfer process.
Key Roles and Responsibilities
-
Originating Unit (OU): Responsible for providing a robust and validated method, all necessary documentation, training, and support to the Receiving Unit.
-
Receiving Unit (RU): Responsible for demonstrating the capability to perform the method successfully, adhering to the transfer protocol, and documenting all results.
Method Transfer Strategies
There are several strategies for conducting a method transfer, with the choice depending on the complexity of the method and the experience of the receiving laboratory.
-
Comparative Testing: The most common approach where both the OU and RU analyze the same lot of a sample. The results are then statistically compared against predefined acceptance criteria.
-
Co-validation: The RU participates in the validation of the analytical method alongside the OU. This is often used when the method is being transferred to a new site early in the product development lifecycle.
-
Revalidation: The RU performs a partial or full revalidation of the analytical method.
-
Transfer Waiver: In some cases, a formal transfer can be waived if the new laboratory is already familiar with the procedure or if the method is a simple compendial method.
Data Presentation and Acceptance Criteria
The success of the method transfer is determined by comparing the results generated by both laboratories against pre-defined acceptance criteria outlined in the method transfer protocol.
Comparative Data
The following tables present hypothetical data from a successful comparative testing exercise.
Table 1: Comparison of System Suitability Test (SST) Results
| Parameter | Originating Unit | Receiving Unit | Acceptance Criteria |
| Tailing Factor (this compound) | 1.1 | 1.2 | ≤ 2.0 |
| Resolution (Oxytetracycline/4-Epioxytetracycline) | 2.8 | 2.6 | ≥ 2.0 |
| Theoretical Plates (this compound) | 6500 | 6200 | ≥ 2000 |
Table 2: Comparison of Precision Results (n=6)
| Sample | Originating Unit (%RSD) | Receiving Unit (%RSD) | Acceptance Criteria (%RSD) |
| This compound (1 µg/mL) | 0.8 | 1.1 | ≤ 2.0 |
Table 3: Comparison of Accuracy Results (Spiked Samples)
| Spike Level | Originating Unit (% Recovery) | Receiving Unit (% Recovery) | Acceptance Criteria (% Recovery) |
| Low (80%) | 99.5 | 101.2 | 98.0 - 102.0 |
| Medium (100%) | 100.2 | 99.8 | 98.0 - 102.0 |
| High (120%) | 101.0 | 100.5 | 98.0 - 102.0 |
Table 4: Comparison of Linearity Results
| Parameter | Originating Unit | Receiving Unit | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
Common Challenges and Mitigation Strategies
Several challenges can arise during method transfer. Proactive planning and open communication are key to mitigating these issues.
| Challenge | Mitigation Strategy |
| Differences in Instrumentation: Variations in HPLC systems (e.g., dwell volume, detector response) can lead to different results. | Use of modern HPLC systems with features to emulate different instrument characteristics. Thorough system suitability testing is crucial. |
| Ambiguities in the Analytical Procedure: Vague instructions in the method can lead to different interpretations. | The method should be written with clear, unambiguous language. A pre-transfer meeting to walk through the method is highly recommended. |
| Inadequate Training: Insufficient training of the receiving laboratory's analysts can lead to errors. | The originating laboratory should provide comprehensive training, including hands-on demonstration. |
| Sample Handling and Stability: Differences in sample storage and handling can affect results. | The method transfer protocol should clearly define the conditions for sample storage, transportation, and preparation. |
Logical Relationship in Method Transfer Success
The successful transfer of an analytical method is dependent on several interconnected factors.
Caption: Key pillars for a successful analytical method transfer.
By following the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can navigate the complexities of inter-laboratory method transfer for this compound analysis, ensuring data integrity and regulatory compliance.
References
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. contractpharma.com [contractpharma.com]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to 4-Epioxytetracycline Disposal
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Epioxytetracycline, ensuring the protection of both laboratory personnel and the ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes protective gloves, clothing, and eye/face protection[1][2]. Ensure that all safety precautions have been read and understood before handling the substance[1][2]. In case of accidental contact, rinse the affected area with plenty of water[1].
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, the Drug Enforcement Administration (DEA) has specific guidelines for the disposal of controlled substances, though this compound is not currently listed as such. It is crucial to be aware of and compliant with both federal and any stricter state-level regulations governing pharmaceutical waste.
Stock solutions of antibiotics are typically considered hazardous chemical waste due to their concentration and potential environmental impact. Improper disposal, such as flushing down the drain, can contribute to the development of antibiotic-resistant bacteria and contaminate water supplies.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound, including pure substance, stock solutions, and heavily contaminated materials (e.g., weighing boats, pipette tips), as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams such as regular trash, biohazardous waste, and sharps.
-
-
Containerization:
-
Place the this compound waste into a suitable, clearly labeled, and closed container.
-
The container should be compatible with the chemical and prevent leakage.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic. The substance is noted to be light and air sensitive, so storage should be in a dark, inert atmosphere, and refrigerated to maintain product quality.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the chemical waste through regular trash or by flushing it down the sewer system. The safety data sheet for Epioxytetracycline indicates it is very toxic to aquatic life with long-lasting effects.
-
The EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported to an approved waste disposal plant for incineration or other appropriate treatment.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 14206-58-7 | |
| Hazard Classification | Causes serious eye irritation, Suspected of damaging the unborn child, Very toxic to aquatic life with long lasting effects. | |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Epioxytetracycline
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4-Epioxytetracycline, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Essential Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination. |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling of the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a thorough risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach inside the containment area.
2. Weighing and Aliquoting:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handle with Care: Avoid creating dust when handling the solid material.[1] Use smooth, controlled motions when transferring the powder.
-
Immediate Sealing: Once the desired amount is weighed, securely seal the stock container and the container with the weighed compound.
3. Post-Handling:
-
Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, eye protection, and inner gloves. The respirator, if used, should be removed last after leaving the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Protocol: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don the full PPE as recommended, including respiratory protection.
3. Contain and Clean the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1]
-
Final Cleaning: Wipe the spill area with a wet cloth (using a suitable solvent if necessary), working from the outside in. Dispose of the cloth as hazardous waste.
4. Post-Cleanup:
-
Decontaminate all non-disposable equipment used for the cleanup.
-
Properly doff and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly.
-
Document the spill and the cleanup procedure according to your institution's protocols.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including used PPE, absorbent materials from spills, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data Summary
At present, there are no established occupational exposure limits (OELs) for this compound by major regulatory bodies.[1] Therefore, it is imperative to handle this compound with a high degree of caution, assuming a low exposure limit and implementing the conservative PPE and handling measures outlined in this guide.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | Safety Data Sheet |
By adhering to these safety and handling guidelines, researchers can significantly minimize the risks associated with handling this compound, fostering a safe and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
